(3-Bromo-2-fluorophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXXIVSWGQMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949043 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-28-8 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-fluorophenyl)methanamine, a substituted benzylamine, serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural features, including the presence of bromine and fluorine atoms on the phenyl ring, impart unique physicochemical properties that are of significant interest in the design of novel pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| CAS Number | 261723-28-8 | [1] |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |
Experimental Protocols for Physical Property Determination
For novel compounds like this compound where extensive experimental data is not available, the following standard protocols can be employed to determine its key physical properties.
Determination of Melting Point
The melting point of a solid compound is a measure of its purity and can be determined using a melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology (Distillation Method):
-
A small volume of the liquid is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.
-
The liquid is heated gently.
-
The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded as boiling points are pressure-dependent.
Determination of Density
The density of a substance is its mass per unit volume.
Methodology (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a small glass flask of known volume) is determined.
-
The pycnometer is filled with the liquid sample, and its mass is measured again.
-
The mass of the liquid is calculated by subtraction.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent. For amines, solubility in both aqueous and organic solvents is of interest.[2][3]
Methodology:
-
To a series of test tubes, add a small, measured amount of this compound.
-
Add a measured volume of a specific solvent (e.g., water, ethanol, diethyl ether, dichloromethane) to each test tube.[2]
-
Agitate the mixtures thoroughly.
-
Observe whether the amine dissolves completely.[2] The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature. Due to the amine functional group, the solubility in acidic aqueous solutions is also a key parameter to determine, as amines typically form water-soluble salts.[2]
Synthesis Workflow
The synthesis of this compound typically proceeds from the corresponding nitrile, 3-bromo-2-fluorobenzonitrile. A general workflow for this chemical transformation is outlined below.
References
Technical Guide: (3-Bromo-2-fluorophenyl)methanamine (CAS No. 261723-28-8)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
(3-Bromo-2-fluorophenyl)methanamine is a substituted benzylamine derivative. Its chemical structure incorporates a bromine and a fluorine atom on the phenyl ring, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
| Identifier | Value | Source |
| CAS Number | 261723-28-8 | [1][2][3][4][5] |
| Molecular Formula | C7H7BrFN | [1][3][5][6] |
| Molecular Weight | 204.04 g/mol | [1][3][5] |
| MDL Number | MFCD13194194 | [1][3][6] |
| SMILES | NCC1=CC=CC(Br)=C1F | [3] |
Physicochemical Properties
Detailed physicochemical data for this compound is limited in publicly accessible sources. The following information is based on supplier data sheets.
| Property | Value | Source |
| Appearance | Powder | [7] |
| Purity | Typically offered at ≥95% or 97% | [8] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Note: For research purposes, it is crucial to obtain a certificate of analysis (COA) from the supplier to confirm the purity and identity of the compound.
Synthesis and Availability
This compound is commercially available from various chemical suppliers as a research chemical.[2][3][8][9][10] While specific, detailed synthesis protocols are not published in peer-reviewed literature, a plausible synthetic route can be inferred from related chemical transformations. A common approach would involve the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.
A related precursor, (3-bromo-2-fluorophenyl)methanol (CAS 261723-32-4), is also commercially available, suggesting its potential role in the synthesis of the target methanamine.[11][12]
Spectral Data
While several suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS for this compound, the actual spectra are not publicly available.[3][4] Researchers are advised to request this data directly from the supplier. This information is critical for verifying the chemical structure and purity of the compound before its use in any experimental setting.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) should be obtained from the supplier and reviewed before handling this compound.[2][13] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area or a fume hood.
Applications and Research Potential
As a halogenated benzylamine, this compound holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern may be of interest for structure-activity relationship (SAR) studies in drug discovery programs. However, no specific applications or biological activities have been documented in the reviewed public literature.
Logical Relationship of Available Data
The following diagram illustrates the logical flow of information currently available for this compound, which primarily revolves around its chemical identity and procurement from commercial suppliers.
Caption: Logical flow of available data for the target compound.
Conclusion
This compound is a readily available chemical intermediate. While its basic chemical identity is well-established by suppliers, a significant gap exists in the public domain regarding detailed experimental protocols, comprehensive physicochemical characterization, and, most notably, its biological activity and potential applications in drug development or other scientific fields. Researchers interested in utilizing this compound will need to perform their own in-depth analyses to establish its properties and suitability for their specific research objectives.
References
- 1. 261723-28-8 | CAS DataBase [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 261723-28-8|this compound|BLD Pharm [bldpharm.com]
- 4. 261723-28-8|2-氟-3溴苄胺|this compound|-范德生物科技公司 [bio-fount.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound hydrochloride, CasNo.261723-28-8 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]
- 8. This compound - 通用试剂 - 西典实验 [seedior.com]
- 9. echemhub.com [echemhub.com]
- 10. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 11. 3-溴-2-氟苯甲醇 - CAS号 261723-32-4 - 摩熵化学 [molaid.com]
- 12. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]
- 13. This compound [myskinrecipes.com]
In-Depth Technical Guide: 3-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, synthesis, and key properties of 3-Bromo-2-fluorobenzylamine, an important chemical intermediate in various synthetic applications.
Core Structural and Physical Information
3-Bromo-2-fluorobenzylamine, with the CAS Number 261723-28-8, is a substituted aromatic amine. Its structure incorporates a bromine and a fluorine atom on the benzene ring, ortho and meta to the aminomethyl group, respectively. This substitution pattern imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science.
Structural and Chemical Identifiers
The fundamental structural and identifying information for 3-Bromo-2-fluorobenzylamine is summarized in the table below.
| Identifier | Value |
| IUPAC Name | (3-Bromo-2-fluorophenyl)methanamine |
| CAS Number | 261723-28-8[1] |
| Molecular Formula | C₇H₇BrFN[1] |
| Molecular Weight | 204.04 g/mol [1] |
| MDL Number | MFCD13194194[1] |
Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | For the related compound (3-bromo-2-fluorophenyl)methanol, the melting point is 36.0 to 40.0 °C. |
| Boiling Point | Not Reported | For the isomer 3-Bromo-4-fluorobenzylamine, the boiling point is reported as 250.5°C at 760 mmHg.[1] |
| Density | Not Reported | - |
| Solubility | Not Reported | For the isomer 3-Bromo-4-fluorobenzylamine hydrochloride, it is reported as soluble in water.[1] |
| pKa | Not Reported | - |
Synthesis Protocol
The primary route for the synthesis of 3-Bromo-2-fluorobenzylamine involves the reduction of a nitrile precursor, specifically 3-Bromo-2-fluorobenzonitrile. A method has been detailed in patent literature, providing a scalable and efficient process.[2]
Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile
This protocol is based on the methodology described in Chinese patent CN113372223A.[2]
Materials:
-
3-Bromo-2-fluorobenzonitrile (Substrate)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (Reducing Agent)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
-
Methanol (Quenching Agent)
-
Alumina (for column chromatography)
-
Ethyl acetate (Eluent)
-
Inert Gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry, inert gas-flushed round-bottom flask, dissolve 3-Bromo-2-fluorobenzonitrile in an anhydrous organic solvent. The concentration of the starting material should be in the range of 0.05 to 0.5 g/mL.[2]
-
Cooling: Cool the solution to -5°C using an appropriate cooling bath.[2]
-
Addition of Reducing Agent: Slowly add the borane dimethyl sulfide complex dropwise to the cooled solution. The molar ratio of the nitrile substrate to the borane complex should be between 1:1.2 and 1:2.2.[2]
-
Initial Reaction: After the addition is complete, stir the reaction mixture at a low temperature for 20-60 minutes.[2]
-
Main Reaction: Allow the mixture to warm to room temperature and continue to stir for 8-15 hours to ensure the reaction goes to completion.[2]
-
Quenching: After the reaction period, carefully and slowly add methanol dropwise to quench the excess borane complex. Continue adding methanol until no more hydrogen gas is evolved.[2]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Methanolysis: Add methanol to the residue and reflux the mixture with stirring for 2-5 hours.[2]
-
Final Concentration: Remove the solvent again under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography using an alumina column. Elute the column with ethyl acetate to isolate the pure 3-Bromo-2-fluorobenzylamine.[2]
Synthesis Workflow Diagram
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-2-fluorophenyl)methanamine (CAS No. 261723-28-8) is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the presence of bromine and fluorine atoms on the aromatic ring, make it an attractive scaffold for the synthesis of novel bioactive compounds. This technical guide provides a summary of available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a plausible synthetic route. Additionally, a hypothetical signaling pathway is proposed to illustrate its potential biological relevance in the context of drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Fluoro-3-bromobenzylamine
-
CAS Number: 261723-28-8
-
Molecular Formula: C₇H₇BrFN
-
Molecular Weight: 204.04 g/mol
Spectroscopic Data
While a complete set of publicly available, experimentally determined spectra for this compound is limited, data is referenced by commercial suppliers[1]. The following tables summarize the expected and predicted spectroscopic characteristics based on the analysis of structurally similar compounds and publicly available predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the electronic effects of the halogen substituents.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| CH₂ | ~3.9 - 4.1 | ~40 - 45 |
| NH₂ | ~1.5 - 2.5 (broad) | - |
| Aromatic CH | ~6.9 - 7.5 | ~115 - 140 |
| Aromatic C-F | - | ~155 - 160 (d, ¹JCF) |
| Aromatic C-Br | - | ~110 - 115 |
| Aromatic C-CH₂ | - | ~135 - 140 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of a primary amine like this compound will exhibit characteristic vibrational frequencies.
Table 2: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-Br | Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion peak (M and M+2) with approximately equal intensity is expected.
Table 3: Predicted Mass Spectrometry Data [2]
| Adduct | m/z |
| [M+H]⁺ | 203.98188 |
| [M+Na]⁺ | 225.96382 |
| [M]⁺ | 202.97405 |
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the reduction of the corresponding benzonitrile, based on methodologies reported for similar compounds[3].
-
Starting Material: 3-Bromo-2-fluorobenzonitrile.
-
Reduction: The nitrile is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
A reducing agent, such as borane-dimethyl sulfide complex (BMS), is added dropwise to the solution at a controlled temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 1M NaOH) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or a solution in a suitable solvent (e.g., chloroform) is placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.
-
Data Interpretation: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound. The isotopic distribution for bromine should be clearly visible[4][5][6].
Hypothetical Signaling Pathway and Biological Relevance
Substituted benzylamines are known to interact with a variety of biological targets, including enzymes and receptors. Given its structure, this compound could potentially act as an inhibitor or modulator of various signaling pathways implicated in disease. For instance, many benzylamine derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) or as ligands for G-protein coupled receptors (GPCRs).
Below is a conceptual workflow illustrating the potential role of a novel benzylamine derivative in a drug discovery context, from initial screening to downstream cellular effects.
Caption: Conceptual workflow of a novel benzylamine in drug discovery.
This diagram illustrates a logical progression from the compound's interaction with a hypothetical biological target, through the modulation of a cellular signaling cascade, to a final cellular response. This serves as a foundational model for researchers investigating the mechanism of action of new chemical entities like this compound.
Conclusion
This compound is a valuable building block for the synthesis of potentially bioactive molecules. This guide provides a consolidated overview of its spectroscopic characteristics, along with standardized protocols for its synthesis and analysis. The presented hypothetical workflow highlights its potential relevance in drug discovery research, providing a framework for further investigation into its biological activities. As more experimental data becomes publicly available, a more detailed and precise understanding of this compound's properties will emerge.
References
- 1. 261723-28-8|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 3. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Molecular weight and formula of (3-Bromo-2-fluorophenyl)methanamine
For researchers, scientists, and professionals in drug development, (3-bromo-2-fluorophenyl)methanamine is a key building block in the synthesis of novel compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Core Compound Data
This compound, also known as 3-bromo-2-fluorobenzylamine, is a substituted benzylamine derivative. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, makes it a versatile reagent in medicinal chemistry and materials science.
| Property | Value | References |
| Molecular Formula | C7H7BrFN | [1][2][3][4] |
| Molecular Weight | 204.04 g/mol | [1][3][4][5] |
| CAS Number | 261723-28-8 | [3][6] |
| Synonyms | 3-Bromo-2-fluorobenzylamine | [3] |
| Purity | Typically ≥97% | [3][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further research. While specific, detailed experimental protocols are proprietary and can vary between suppliers, a general synthetic approach can be inferred from related chemical transformations. A common route involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Conceptual Synthesis Workflow:
A plausible synthetic pathway for this compound could start from 3-bromo-2-fluorobenzaldehyde.
A conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Reductive Amination:
-
Step 1: Reaction Setup: 3-bromo-2-fluorobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
Step 2: Imine Formation: An ammonia source, like ammonium chloride or a solution of ammonia in an alcohol, is added to the reaction mixture. The reaction is stirred to facilitate the formation of the corresponding imine.
-
Step 3: Reduction: A reducing agent, for instance, sodium borohydride, is carefully added in portions to the mixture. This step reduces the imine to the desired amine.
-
Step 4: Quenching and Extraction: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent.
-
Step 5: Purification: The crude product is purified using techniques such as column chromatography to yield pure this compound.
Applications in Research and Drug Development
The structural motifs present in this compound are of significant interest in the development of new therapeutic agents and functional materials. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate to its target protein.
Potential Research and Development Workflow:
The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program.
A generalized workflow for drug discovery utilizing this compound.
While no specific signaling pathways involving this compound itself are documented, its derivatives are investigated for their potential to modulate various biological targets. For instance, similar fluorinated and brominated aromatic compounds have been explored as inhibitors of enzymes or as ligands for receptors in the central nervous system. The development of such compounds would follow the logical progression outlined in the diagram above.
References
- 1. [(3-bromo-2-fluorophenyl)methyl]amine hydrochloride-Molbase [molbase.com]
- 2. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 3. CAS 261723-28-8 | 3630-B-0B | MDL MFCD13194194 | 3-Bromo-2-fluorobenzyl amine | SynQuest Laboratories [synquestlabs.com]
- 4. 3-Bromo-2-fluoro-N-methylaniline CAS#: 943830-86-2 [m.chemicalbook.com]
- 5. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - 通用试剂 - 西典实验 [seedior.com]
IUPAC name for C7H7BrFN
An In-depth Technical Guide to the Isomers of C₇H₇BrFN: IUPAC Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C₇H₇BrFN represents a multitude of structural isomers, each with unique chemical and physical properties. This technical guide provides a detailed examination of several key isomers, focusing on their International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document will focus on isomers based on the aniline scaffold, specifically bromofluoromethylaniline derivatives, which are common structural motifs in medicinal chemistry.
IUPAC Nomenclature of C₇H₇BrFN Isomers
The systematic naming of organic compounds is governed by the IUPAC nomenclature rules. For substituted anilines, the aniline core is the parent structure. The substituents (bromo, fluoro, and methyl) are listed in alphabetical order, and their positions on the benzene ring are indicated by numbers. The carbon atom attached to the amino group is designated as position 1. The numbering is then continued around the ring to give the substituents the lowest possible locants.
Below is a DOT script for a Graphviz diagram illustrating the IUPAC naming convention for a representative isomer.
Technical Data for Selected Isomers
This section provides detailed information on three selected isomers of C₇H₇BrFN.
2-Bromo-4-fluoro-6-methylaniline
General Information
| Property | Value |
| IUPAC Name | 2-Bromo-4-fluoro-6-methylaniline |
| CAS Number | 202865-77-8[1] |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| Structure |
|
Physical Properties
| Property | Value | Source |
| Form | Solid | |
| Melting Point | 32-36 °C | |
| Flash Point | >110 °C (closed cup) |
Spectroscopic Data
| Type | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 7.16 (dd, ³J(H-F) = 8.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar), 6.91 (dd, ³J(H-F) = 9.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar), 4.83 (br. s, 2H, NH₂), 2.16 (s, 3H, CH₃) | [1] |
Experimental Protocol: Synthesis
Synthesis of 2-Bromo-4-fluoro-6-methylaniline from 4-fluoro-2-methylaniline [1]
-
Reaction Setup: Dissolve 4-fluoro-2-methylaniline in N,N-dimethylformamide (DMF).
-
Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) in DMF dropwise to the aniline solution at 20 °C.
-
Reaction Monitoring: Stir the reaction mixture overnight.
-
Work-up: Pour the reaction mixture into a mixture of water, brine, and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Chromatography: Further purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system.
Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
4-Bromo-2-fluoro-6-methylaniline
General Information
| Property | Value |
| IUPAC Name | 4-Bromo-2-fluoro-6-methylaniline[2] |
| CAS Number | 429683-46-5[2][3] |
| Molecular Formula | C₇H₇BrFN[2] |
| Molecular Weight | 204.04 g/mol [2] |
| Structure |
|
Spectroscopic Data
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of 4-bromo-2-fluoro-6-methylaniline is not explicitly provided in the search results. However, a plausible synthetic route would involve the bromination of 2-fluoro-6-methylaniline. The regioselectivity of the bromination would be directed by the activating amino group and the deactivating but ortho-, para-directing fluoro group, as well as the weakly activating and ortho-, para-directing methyl group.
Below is a DOT script for a Graphviz diagram illustrating a potential synthesis workflow.
2-Bromo-6-fluoro-4-methylaniline
General Information
| Property | Value |
| IUPAC Name | 2-Bromo-6-fluoro-4-methylaniline |
| CAS Number | 18349-09-2[5][6] |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| Structure |
|
Spectroscopic Data
Spectroscopic data (¹H NMR, IR, MS) for this compound are available from various chemical suppliers.[5][6]
Experimental Protocol: Synthesis
Synthesis of 2-Bromo-6-fluoro-4-methylaniline from 4-methyl-2-fluoroaniline [7]
-
Reaction Setup: Prepare a stirred solution of 4-methyl-2-fluoroaniline in acetic acid at 15°C under an argon atmosphere.
-
Bromination: Add solid N-bromosuccinimide (NBS) portionwise over 20 minutes.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: The product can be isolated and purified using standard techniques such as extraction and chromatography.
Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.
Conclusion
This technical guide has provided a detailed overview of the IUPAC nomenclature and experimental data for selected isomers of C₇H₇BrFN. The provided synthesis protocols and workflows offer practical guidance for the preparation of these compounds. The structured presentation of data is intended to facilitate easy comparison and reference for researchers in the field of organic and medicinal chemistry. Further research into the biological activities of these and other isomers of C₇H₇BrFN may reveal novel therapeutic agents.
References
- 1. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 2. 4-Bromo-2-fluoro-6-methylaniline | C7H7BrFN | CID 17972671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 429683-46-5|4-Bromo-2-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-2-fluoro-6-methylaniline(429683-46-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-BROMO-6-FLUORO-4-METHYLANILINE(18349-09-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2-BROMO-6-FLUORO-4-METHYLANILINE | 18349-09-2 [chemicalbook.com]
- 7. 2-BROMO-6-FLUORO-4-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (3-Bromo-2-fluorophenyl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound (3-Bromo-2-fluorophenyl)methanamine. The analysis is grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and established substituent effects on aromatic systems. This document is intended to serve as a reference for the identification and characterization of this molecule in research and drug development settings.
Introduction
This compound is a substituted benzylamine derivative. Its structure, featuring a trisubstituted aromatic ring with bromine, fluorine, and aminomethyl groups, gives rise to a distinct and complex NMR profile. Understanding this profile is crucial for structural verification and for studying its chemical environment. Due to the absence of publicly available experimental spectra, this guide utilizes predictive methodologies based on empirical data and theoretical principles.
Predictive Methodology
The predicted NMR data herein are derived from a systematic analysis of substituent chemical shift (SCS) effects on a benzene ring. The chemical shift of benzene's protons (δ ≈ 7.3 ppm) and carbons (δ ≈ 128.5 ppm) are used as a baseline.[1][2] Additive models are employed to estimate the influence of the bromo, fluoro, and methanamine substituents on the chemical shifts of the aromatic protons and carbons.[3]
Multiplicities and coupling constants are predicted based on known spin-spin interaction patterns in aromatic systems.[4] Special consideration is given to the influence of the ¹⁹F nucleus, which couples with both ¹H and ¹³C nuclei over multiple bonds, providing valuable structural information.[5][6] For more precise predictions, computational methods employing Density Functional Theory (DFT) are recommended, as they can provide highly accurate chemical shifts and coupling constants.[7][8][9]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals in three distinct regions: the aromatic region, the benzylic methylene region, and the amine proton region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.40 - 7.55 | ddd | ³J(H6-H5) ≈ 7.5, ³J(H6-F) ≈ 8.0, ⁵J(H6-H4) ≈ 0.5 |
| H-4 | 7.25 - 7.40 | t or dd | ³J(H4-H5) ≈ 7.5, ⁴J(H4-F) ≈ 5.0 |
| H-5 | 7.05 - 7.20 | ddd | ³J(H5-H6) ≈ 7.5, ³J(H5-H4) ≈ 7.5, ⁴J(H5-Br) ≈ 0.5 |
| -CH₂- | 3.90 - 4.10 | d | ⁴J(CH₂-F) ≈ 2.0 |
| -NH₂ | 1.50 - 2.50 | br s | N/A |
-
Aromatic Protons (H-4, H-5, H-6): The three aromatic protons are chemically non-equivalent and will appear in the range of δ 7.05-7.55 ppm. Their specific shifts are influenced by the combined electronic effects of the three substituents. The fluorine and bromine atoms are electron-withdrawing, generally deshielding nearby protons.[2] The multiplicity of each signal is complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Long-range H-F coupling constants are typically observed over several bonds.[10]
-
Benzylic Protons (-CH₂-): The two methylene protons are expected to appear as a doublet around δ 3.90-4.10 ppm. The downfield shift is due to the deshielding effect of the adjacent aromatic ring. The splitting into a doublet is predicted to arise from a four-bond coupling to the ortho fluorine atom (⁴J(HF)).
-
Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature, but is typically found in the δ 1.50-2.50 ppm range.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the splitting of signals due to carbon-fluorine (C-F) coupling.[6]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2 (C-F) | 158.0 - 162.0 | d | ¹J(CF) ≈ 245-255 |
| C-1 (C-CH₂NH₂) | 135.0 - 139.0 | d | ²J(CF) ≈ 15-20 |
| C-6 | 128.0 - 132.0 | d | ³J(CF) ≈ 5-8 |
| C-4 | 126.0 - 130.0 | d | ³J(CF) ≈ 3-5 |
| C-5 | 118.0 - 122.0 | d | ⁴J(CF) ≈ 1-3 |
| C-3 (C-Br) | 114.0 - 118.0 | d | ²J(CF) ≈ 20-25 |
| -CH₂- | 39.0 - 43.0 | d | ³J(CF) ≈ 3-5 |
-
Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the δ 114-162 ppm range.[11]
-
The carbon directly bonded to fluorine (C-2) will be the most downfield aromatic carbon and will exhibit a very large one-bond coupling constant (¹J(CF)).[6]
-
The carbons bearing the bromine (C-3) and methanamine (C-1) groups will also have their chemical shifts significantly influenced.
-
All aromatic carbons are expected to appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the J(CF) coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[4][12]
-
-
Benzylic Carbon (-CH₂-): This aliphatic carbon is expected around δ 39-43 ppm. It is also predicted to show a small three-bond coupling to the fluorine atom (³J(CF)).
Visualization of NMR Structural Relationships
The following diagram illustrates the key through-bond relationships that determine the predicted NMR coupling patterns for the aromatic protons of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
Commercial Suppliers and Technical Guide for (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and applications of the valuable chemical building block, (3-Bromo-2-fluorophenyl)methanamine and its hydrochloride salt. This compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its utility in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.
Chemical and Physical Properties
This compound, also known as 3-bromo-2-fluorobenzylamine, is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. It is commonly available as a free base or as a more stable hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₇H₇BrFN | C₇H₈BrClFN |
| Molecular Weight | 204.04 g/mol | 240.50 g/mol |
| CAS Number | Not consistently available | 1177559-63-5[1][2][3][4][5] |
| Appearance | Not consistently specified | Solid/Powder |
| Purity | Varies by supplier | Typically ≥95% |
Commercial Availability
A variety of chemical suppliers offer this compound and its hydrochloride salt in research and bulk quantities. The following table summarizes the offerings from several prominent suppliers. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |
| Amerigo Scientific | This compound | N/A | FC01263487BIO | Inquiry | 100 mg, 250 mg, 500 mg[2] |
| Parchem | This compound hydrochloride | 1177559-63-5 | Inquiry | Inquiry | Inquiry[1] |
| AiFChem | This compound hydrochloride | 1177559-63-5 | ACPISN923 | 95% | 1 g, 5 g[1] |
| Shanghai Macklin Biochemical Co., Ltd. | This compound hydrochloride | 1177559-63-5 | Inquiry | Inquiry | Inquiry[2] |
| Thermo Scientific Chemicals | 3-Bromo-4-fluorobenzylamine hydrochloride | 202865-68-7 | AAA1928006 | 98% | 5 g |
| Capot Chemical | (3-bromo-5-fluorophenyl)methanamine hydrochloride | 1189924-80-8 | 3774 | 98% (Min, HPLC) | Inquiry[6] |
Note: Some suppliers list isomers or related compounds. Researchers should carefully verify the chemical structure and CAS number before purchasing.
Supply Chain Overview
The general supply chain for this compound follows a standard model for chemical reagents, beginning with raw material sourcing and culminating in delivery to the end-user for research and development.
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding benzonitrile precursor, 3-bromo-2-fluorobenzonitrile. The primary method involves the reduction of the nitrile group to a primary amine.
Synthetic Pathway
Experimental Protocol: Reduction of a Substituted Benzonitrile
The following is a general procedure adapted from the synthesis of a structurally similar compound, (4-bromo-2-fluorophenyl)methanamine, which can be modified for the synthesis of the target compound.
Materials:
-
3-Bromo-2-fluorobenzonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Borane tetrahydrofuran complex (1 M solution in THF)
-
Methanol (MeOH)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Dissolve 3-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (typically 2-3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Concentrate the solution under reduced pressure to remove the solvents.
-
Partition the residue between 1 M aqueous NaOH and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of three key functionalities: a primary amine, a bromine atom, and a fluorine atom. These features allow for diverse chemical modifications and the introduction of this scaffold into larger, more complex molecules.
The fluorinated phenyl ring is a common motif in modern pharmaceuticals. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule, such as lipophilicity and pKa. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of a wide range of substituents. The primary amine is a key functional group for forming amide bonds, sulfonamides, or for use in reductive amination reactions to build out the molecular structure.
A significant application of this building block is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the this compound moiety can be a key component of the pharmacophore that interacts with this site.
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition
Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are involved in signaling pathways that control cell growth, proliferation, and survival. The following diagram illustrates a simplified RTK signaling pathway and the point of intervention for a kinase inhibitor.
By incorporating the this compound scaffold, medicinal chemists can synthesize novel compounds that act as kinase inhibitors, blocking the phosphorylation cascade and thereby inhibiting uncontrolled cell growth. The specific design and further functionalization of the molecule will determine its selectivity and potency against different kinases.
References
- 1. 1177559-63-5 | this compound hydrochloride - AiFChem [aifchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. americanelements.com [americanelements.com]
- 5. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 3-Bromo-2-fluorobenzylamine. Direct experimental data for this specific compound is limited; therefore, much of the information presented is extrapolated from structurally similar compounds and general chemical safety principles. A thorough risk assessment should be conducted before handling this chemical.
Introduction
3-Bromo-2-fluorobenzylamine is a substituted benzylamine that holds significant potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional structure, featuring a reactive benzylamine group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can enhance the metabolic stability and bioavailability of target molecules, makes it a valuable building block for drug discovery and development.[1] This guide provides a detailed overview of the known safety, handling, and reactivity of 3-Bromo-2-fluorobenzylamine and its analogs to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source/Analog |
| IUPAC Name | (3-Bromo-2-fluorophenyl)methanamine | N/A |
| Synonyms | 2-Fluoro-3-bromobenzylamine | [2] |
| CAS Number | 1287218-19-2 (for N-methyl derivative) | [3] |
| Molecular Formula | C₇H₇BrFN | Calculated |
| Molecular Weight | 204.04 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to fluorobenzylamines[4] |
| Melting Point | 32.0-41.0 °C (for 3-Bromo-2-fluorobenzyl bromide) | [5] |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Hazard Identification and Classification
A dedicated Safety Data Sheet (SDS) for 3-Bromo-2-fluorobenzylamine is not currently available. The hazard classification is therefore based on the SDS for the closely related analog, 3-Bromo-2-fluorobenzenamine.[6]
GHS Classification (Predicted):
-
Acute Toxicity, Oral: Category 3[6]
-
Acute Toxicity, Dermal: Category 3[6]
-
Acute Toxicity, Inhalation: Category 3[6]
Signal Word: Danger[6]
Hazard Statements (Predicted): [6]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
Precautionary Statements (Recommended): [6]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P361+P364: Take off immediately all contaminated clothing and wash it before reuse.
Safe Handling and Storage
Engineering Controls
-
All work with 3-Bromo-2-fluorobenzylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[7]
-
Body Protection: A flame-resistant lab coat is required. For larger quantities or operations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.[7]
Handling Procedures
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Keep containers tightly closed when not in use.
-
Use non-sparking tools to prevent ignition.[6]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[6]
Emergency Procedures
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or watercourses.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Reactivity and Synthesis
Reactivity Profile
The reactivity of 3-Bromo-2-fluorobenzylamine is dictated by its functional groups:
-
Benzylamine: The primary amine group is nucleophilic and will react with electrophiles. It can also be acylated, alkylated, and used in the formation of imines and amides.
-
Bromo Group: The bromine atom on the aromatic ring is a key functional group for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
-
Fluoro Group: The fluorine atom is generally unreactive under standard synthetic conditions but influences the electronic properties of the aromatic ring. In the context of drug design, the C-F bond is very stable and can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.[1][9]
Synthesis of 3-Bromo-2-fluorobenzylamine
A known method for the synthesis of 3-Bromo-2-fluorobenzylamine involves the reduction of 2-fluoro-3-bromobenzonitrile.[2] A patent describes a procedure starting from 2-fluoro-3-bromoxynil.[2]
Experimental Protocol: Reduction of 2-fluoro-3-bromobenzonitrile (Illustrative)
This protocol is based on a general method described in a patent for the synthesis of 2-fluoro-3-bromo-benzylamine.[2]
-
Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-bromobenzonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Reduction: Cool the solution to 0 °C. Slowly add a solution of a reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂) (e.g., 1.2 eq), dropwise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-15 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-2-fluorobenzylamine.
Note: This is an illustrative protocol and should be adapted and optimized based on a thorough literature review and risk assessment.
Applications in Research and Drug Development
While direct applications of 3-Bromo-2-fluorobenzylamine are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: The bromo- and amino- functionalities allow for the sequential or orthogonal introduction of various substituents, making it an ideal scaffold for generating libraries of compounds for high-throughput screening. The 2-fluoro-3-bromo substitution pattern can be found in precursors to biologically active molecules. For example, related structures are used in the synthesis of kinase inhibitors and other targeted therapies.[1]
-
Agrochemicals: The incorporation of fluorine and bromine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability.[10]
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials with tailored electronic and physical properties.[11]
Visualizations
Risk Assessment and Control Workflow
Caption: A workflow for risk assessment and control when handling 3-Bromo-2-fluorobenzylamine.
Synthesis Workflow Diagram
Caption: An illustrative workflow for the synthesis of 3-Bromo-2-fluorobenzylamine.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H32228.06 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Technical Guide: Purity and Assay of Commercially Available (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for assessing the purity and assay of commercially available (3-Bromo-2-fluorophenyl)methanamine. This compound is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its quality essential for reproducible and reliable research.
Introduction
This compound is a substituted benzylamine derivative frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact reaction yields, introduce unwanted side products, and potentially affect the biological activity and toxicity of the final compounds. Therefore, rigorous analytical characterization of this starting material is a critical first step in any research or development workflow.
This guide outlines the common analytical techniques for purity and assay determination, provides detailed experimental protocols, and discusses potential impurities that may be present in commercially available batches.
Analytical Techniques for Purity and Assay
A multi-faceted approach is recommended for the comprehensive analysis of this compound, as no single technique can provide a complete profile of its purity. The following table summarizes the most common and effective methods.
| Analytical Technique | Information Provided | Advantages | Limitations | Typical Purity Detection Range |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and non-volatile impurities. | High sensitivity, excellent for quantitative analysis of the primary component and related substances. | May require method development for optimal separation. | >99% for the primary analyte; impurities detectable down to <0.05%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of volatile and semi-volatile impurities. | High sensitivity and provides structural information about impurities through mass fragmentation patterns. | The analyte must be volatile and thermally stable. | >99% for the primary analyte; impurities detectable down to ppm levels. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute or relative quantification of the main component and impurities with distinct signals. | Provides unambiguous structural confirmation and can quantify without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; signal overlap can be an issue. | >99% for the primary analyte; impurities detectable down to ~0.1%.[1][2][3][4][5] |
| Elemental Analysis (CHNS) | Determines the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. | Confirms the elemental composition of the bulk material. | Does not identify or quantify specific impurities. | Provides data to confirm the theoretical elemental composition. |
| Karl Fischer Titration | Quantification of water content. | High accuracy and precision for water determination. | Specific to water content only. | Detectable from ppm to 100% water content. |
| Residual Solvent Analysis (Headspace GC) | Identification and quantification of residual solvents from the synthesis and purification process. | High sensitivity for volatile organic compounds. | Limited to volatile and semi-volatile solvents. | Complies with ICH Q3C guidelines for residual solvents.[6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% Formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Analysis: Analyze the total ion chromatogram (TIC). The area of each peak is proportional to the concentration of the corresponding component. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Assay by Quantitative NMR (qNMR)
qNMR can be used for the absolute quantification of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the sample and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate software.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, IS = internal standard.
-
Potential Impurities
The nature and quantity of impurities in commercially available this compound can vary depending on the synthetic route employed. Potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Other isomers of bromo-fluoro-benzylamine.
-
Over-brominated or Under-brominated Species: Compounds with additional or fewer bromine atoms.
-
By-products of Synthesis: Side-products formed during the reaction, such as products of dehalogenation or other rearrangements.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Water: Residual moisture.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described in this guide.
References
- 1. emerypharma.com [emerypharma.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. fhnw.ch [fhnw.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
The Strategic Incorporation of Fluorinated Building Blocks in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide explores the multifaceted roles of fluorinated building blocks in drug discovery and development, providing a comprehensive overview of their impact on critical physicochemical and pharmacological properties. By leveraging the unique electronic nature of fluorine, medicinal chemists can strategically modulate a molecule's metabolic stability, lipophilicity, acidity, and binding affinity, ultimately enhancing its therapeutic potential.
The Impact of Fluorination on Key Drug Properties
The strategic placement of fluorine or fluorine-containing motifs can dramatically alter a molecule's characteristics. These modifications are often subtle yet profound, leading to significant improvements in a drug's overall profile.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ≈ 441 kJ mol⁻¹) and less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[2]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Non-Fluorinated Analog (Half-life, t½ in min) | Fluorinated Analog (Half-life, t½ in min) | Fold Improvement | Reference |
| Cabozantinib Analog | Good | Improved | - | [3] |
| 2-Phenylcyclopropylmethylamine Analog | - | - | - | [3] |
Note: Specific half-life values were not provided in the source; "Good" and "Improved" indicate a qualitative enhancement in metabolic stability upon fluorination.
Lipophilicity (LogP)
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is significantly affected by fluorination. The effect is highly context-dependent. While single fluorine atom substitutions can lead to a slight increase in lipophilicity, the introduction of more fluorine atoms or certain fluoroalkyl groups can surprisingly decrease it.[4] This modulation allows for the fine-tuning of a drug's solubility and membrane permeability.[2]
Table 2: Effect of Fluorination on LogP Values
| Compound Series | Non-Fluorinated Analog (LogP) | Fluorinated Analog(s) (LogP) | Change in LogP | Reference |
| 2-(Methylthio)pyridine | 1.69 | SCF₂H: 1.95 | +0.26 | [5] |
| SCF₃: 2.13 | +0.44 | [5] | ||
| 2-(Ethylthio)pyridine | 2.26 | SCH₂CF₂H: 2.26 | 0 | [5] |
| SCF₂CF₂H: 2.27 | +0.01 | [5] | ||
| SCH₂CF₃: 2.71 | +0.45 | [5] | ||
| SCF₂CF₃: 2.76 | +0.50 | [5] | ||
| Phenylcyclohexanes | - | Increasing fluorination lowers LogP | Decrease | [4] |
| Fluorocyclopropane vs. Cyclopropane | Lower | Higher | Increase | [3] |
Acidity and Basicity (pKa)
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[2] This modulation is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target protein. Generally, fluorination increases the acidity of acids and decreases the basicity of amines.
Table 3: Effect of Fluorination on pKa Values
| Compound Series | Non-Fluorinated Analog (pKa) | Fluorinated Analog (pKa) | Change in pKa | Reference |
| Cyclopropylamine (Predicted) | Higher | Lower | Decrease | [3] |
| Bicyclic Amines | - | α-CF₃ substitution significantly lowers pKa | Decrease | [6] |
| Saturated Heterocyclic Amines | - | Fluorination generally decreases pKa | Decrease | [7] |
Binding Affinity and Conformational Control
The introduction of fluorine can enhance a drug's binding affinity for its target protein through various mechanisms. The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with the protein backbone or side chains.[8] Furthermore, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing it to occupy similar spaces within a binding pocket while offering different electronic properties.[2]
Fluorination also plays a crucial role in conformational control. The gauche effect, an electrostatic interaction between adjacent electronegative atoms, can influence the torsional angles of a molecule, stabilizing a specific conformation that is more favorable for binding to the target.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the properties of fluorinated compounds in drug discovery.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Kinase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against a specific kinase.
Materials:
-
Test compound
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
96-well or 384-well plates
-
Plate reader (luminescence, fluorescence, or absorbance based)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the diluted compound solutions to the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (vehicle).
-
Kinase and Substrate Addition: Add the kinase and its specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The signal is typically inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Drug-Protein Binding Assay (Rapid Equilibrium Dialysis)
Objective: To determine the extent to which a drug binds to plasma proteins.
Materials:
-
Test compound
-
Plasma (human or other species)
-
Phosphate-buffered saline (PBS)
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the plasma with the test compound at a known concentration.
-
RED Device Assembly: Pipette the spiked plasma into one chamber of the RED device and PBS into the other chamber, separated by a semipermeable membrane.
-
Equilibration: Seal the device and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and the PBS chambers.
-
Sample Preparation: Prepare the samples for analysis, which may involve protein precipitation.
-
LC-MS/MS Analysis: Analyze the concentration of the drug in both the plasma and PBS samples using a validated LC-MS/MS method.
-
Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the PBS chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to the use of fluorinated building blocks in medicinal chemistry.
Case Studies: Fluorinated Drugs in Action
The successful application of fluorinated building blocks is evident in numerous approved drugs across various therapeutic areas.
Ibrutinib (Imbruvica®)
Sitagliptin (Januvia®)
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluoromethyl group in sitagliptin enhances its potency and metabolic stability. Studies have shown that sitagliptin effectively inhibits DPP-4, leading to increased levels of incretin hormones and improved glycemic control.[1][9][10] A study on a des-fluoro-sitagliptin analog in rats demonstrated that while the non-fluorinated version still possessed activity, the fluorinated parent compound is optimized for its therapeutic effect.[8][11]
Conclusion
The incorporation of fluorinated building blocks is a powerful and versatile strategy in modern drug discovery. The unique properties of fluorine allow for the precise modulation of a molecule's physicochemical and pharmacological properties, leading to compounds with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for introducing fluorine become available, the role of these building blocks in the development of next-generation therapeutics is set to expand even further. This guide provides a foundational understanding for researchers and scientists to effectively leverage the power of fluorine in their drug discovery endeavors.
References
- 1. ijrti.org [ijrti.org]
- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a dipeptidyl peptidase-IV inhibitor, des-fluoro-sitagliptin, on neointimal formation after balloon injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling Sitagliptin Effect on Dipeptidyl Peptidase 4 (DPP4) Activity in Adults with Hematological Malignancies After Umbilical Cord Blood (UCB) Hematopoietic Cell Transplant (HCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of a Dipeptidyl Peptidase-IV Inhibitor, Des-Fluoro-Sitagliptin, on Neointimal Formation after Balloon Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3-Bromo-2-fluorophenyl)methanamine from 2-fluoro-3-bromobenzonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (3-bromo-2-fluorophenyl)methanamine, a valuable building block in pharmaceutical and agrochemical research, through the reduction of 2-fluoro-3-bromobenzonitrile. The primary method detailed utilizes a borane dimethyl sulfide complex, a reagent known for its efficacy in reducing nitriles to primary amines. Alternative methodologies, including reduction with lithium aluminum hydride (LiAlH4) and catalytic hydrogenation, are also discussed, providing researchers with multiple synthetic strategies. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducible and efficient synthesis.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting benzylamines, such as this compound, are crucial intermediates in the development of a wide array of therapeutic agents and other functional molecules. The presence of halogen substituents on the aromatic ring offers sites for further functionalization, making this particular amine a versatile synthon. This application note outlines a robust and high-yielding protocol for the synthesis of this compound from 2-fluoro-3-bromobenzonitrile.
Reaction Pathway
The primary transformation discussed is the reduction of the nitrile functional group to a primary amine.
Figure 1: General reaction scheme for the reduction of 2-fluoro-3-bromobenzonitrile to this compound.
Recommended Protocol: Borane Dimethyl Sulfide Reduction
This protocol is adapted from a patented procedure and offers high yield and purity.[1]
Materials:
-
2-fluoro-3-bromobenzonitrile
-
Borane dimethyl sulfide complex (BH3·SMe2) solution (e.g., 2M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
Aluminum peroxide for column chromatography
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-fluoro-3-bromobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0-1°C using an ice bath. Slowly add a solution of borane dimethyl sulfide complex (BH3·SMe2) (1.5-2.0 eq) dropwise to the stirred nitrile solution.
-
Reaction: After the addition is complete, maintain the reaction mixture at 0-1°C for 30-60 minutes. Subsequently, allow the reaction to warm to room temperature and stir for 8-15 hours.
-
Quenching: After the reaction is complete, cool the mixture back to 0°C and slowly add methanol dropwise to quench the excess borane complex until no more hydrogen gas evolves.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in methanol and reflux for 2-5 hours to ensure complete quenching of any remaining boride species.
-
Remove the solvent again under reduced pressure.
-
Purify the crude product by column chromatography on aluminum peroxide, eluting with ethyl acetate to afford this compound as a colorless oil.[1]
-
Alternative Protocols
While the borane-based reduction is highly effective, other established methods for nitrile reduction can also be employed.
Lithium Aluminum Hydride (LiAlH4) Reduction
LiAlH4 is a potent reducing agent capable of converting nitriles to primary amines.[2][3]
General Procedure:
-
To a suspension of LiAlH4 (1.5 eq.) in anhydrous THF at 0°C, add a solution of 2-fluoro-3-bromobenzonitrile (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to metal hydride reductions.
General Procedure (using Raney Nickel):
-
In a high-pressure reactor, dissolve 2-fluoro-3-bromobenzonitrile in a suitable solvent such as ethanol, potentially saturated with ammonia to suppress secondary amine formation.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas and heat the mixture with vigorous stirring.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor, vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation
| Parameter | Borane Dimethyl Sulfide Protocol | LiAlH4 Protocol (General) | Catalytic Hydrogenation (General) |
| Starting Material | 2-fluoro-3-bromobenzonitrile | 2-fluoro-3-bromobenzonitrile | 2-fluoro-3-bromobenzonitrile |
| Reducing Agent | Borane dimethyl sulfide (BH3·SMe2) | Lithium aluminum hydride (LiAlH4) | H2 gas with catalyst (e.g., Raney Ni) |
| Stoichiometry (Reducing Agent) | 1.5 - 2.0 eq | ~1.5 eq | Catalytic amount |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Diethyl ether | Ethanol or Methanol |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Elevated temperature |
| Reaction Time | 8 - 15 hours | ~4 hours | Varies (monitor by H2 uptake) |
| Quenching Agent | Methanol | Water, aq. NaOH | Not applicable |
| Yield | >93%[1] | Typically high | Generally high |
| Purity (after purification) | >99% (HPLC)[1] | Dependent on purification | Dependent on purification |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound from 2-fluoro-3-bromobenzonitrile can be effectively achieved using several reduction methods. The protocol utilizing borane dimethyl sulfide is particularly noteworthy for its high yield and purity, making it suitable for both laboratory-scale synthesis and potential scale-up. The alternative methods employing LiAlH4 and catalytic hydrogenation provide valuable options depending on the available resources and desired process parameters. This application note serves as a comprehensive guide for researchers engaged in the synthesis of this and related benzylamine derivatives.
References
Application Notes and Protocols for the Synthesis of (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 3-bromo-2-fluorobenzamide to synthesize (3-Bromo-2-fluorophenyl)methanamine, a valuable intermediate in pharmaceutical and agrochemical research.[1] The protocols outlined below describe two primary methodologies for this transformation: reduction using Borane Dimethylsulfide Complex (BH₃·SMe₂) and reduction using Lithium Aluminum Hydride (LAH).
Introduction
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. This compound is a key building block whose synthesis requires an efficient and high-yielding reduction of the parent benzamide. The choice of reducing agent is critical and depends on factors such as functional group tolerance, safety, and scalability. This note compares two common and effective reducing agents for this purpose: a borane complex and a metal hydride.
Methods and Protocols
Two distinct and reliable methods for the reduction of 3-bromo-2-fluorobenzamide are presented. The first protocol utilizes Borane Dimethylsulfide, which is known for its high selectivity and yield in this specific transformation. The second protocol employs Lithium Aluminum Hydride, a more potent but less selective reducing agent, which is also widely used for amide reductions.
Protocol 1: Reduction using Borane Dimethylsulfide (BH₃·SMe₂) Complex
This protocol is adapted from a patented procedure and is noted for its high yield and purity.[2]
Experimental Procedure:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2g of 3-bromo-2-fluorobenzamide in 20ml of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Slowly add 13ml of 1mol/L Borane Dimethylsulfide (BH₃·SMe₂) solution dropwise to the cooled benzamide solution while maintaining the temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at the same temperature for 50 minutes. Subsequently, allow the reaction to warm to room temperature and continue stirring for 11 hours.
-
Quenching: Carefully and slowly add methanol to the reaction mixture to quench the excess borane complex until no more hydrogen gas evolves.
-
Solvent Removal: Remove the solvent by evaporation under reduced pressure.
-
Borate Removal: Dissolve the residue in 30ml of methanol and reflux the solution for 5 hours to ensure complete removal of borate esters.
-
Final Solvent Removal: Evaporate the solvent again under reduced pressure.
-
Purification: Purify the crude product by column chromatography on aluminum oxide, eluting with ethyl acetate to yield this compound as a colorless oil.[2]
Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)
Experimental Procedure:
-
Reaction Setup: To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the LAH suspension to 0°C in an ice bath.
-
Addition of Amide: Dissolve 3-bromo-2-fluorobenzamide (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL per x g of LAH), followed by 15% aqueous sodium hydroxide (x mL per x g of LAH), and finally water again (3x mL per x g of LAH).[7] This procedure results in a granular precipitate of aluminum salts that can be easily filtered off.
-
Extraction: Filter the precipitate and wash it with THF or another suitable solvent (e.g., ethyl acetate). Combine the organic filtrates.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be further purified by distillation under reduced pressure or by column chromatography.
Data Presentation
The following table summarizes the quantitative data for the two reduction methods.
| Parameter | Method 1: Borane Dimethylsulfide | Method 2: Lithium Aluminum Hydride |
| Reducing Agent | BH₃·SMe₂ | LiAlH₄ |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Reaction Time | ~12 hours | Varies (typically several hours) |
| Yield | 93.2%[2] | Generally high, but substrate-dependent |
| Purity | 99.5% (by HPLC)[2] | Dependent on workup and purification |
| Key Considerations | High yield and purity demonstrated.[2] | Highly reactive, requires careful handling. Workup can be challenging. |
Visualizations
Chemical Reaction Workflow
Caption: Workflow of the reduction of 3-bromo-2-fluorobenzamide.
Experimental Workflow Diagram
Caption: General experimental workflow for the amide reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. Workup [chem.rochester.edu]
Application Notes and Protocols for Suzuki Coupling Reactions of (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (3-bromo-2-fluorophenyl)methanamine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl methanamines. The presence of the ortho-fluoro substituent and the primary amine can influence reactivity, necessitating carefully optimized reaction conditions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] For this compound, the reaction facilitates the substitution of the bromine atom with a variety of aryl or heteroaryl groups, providing access to a diverse range of complex molecules. The reaction is valued for its mild conditions and tolerance of various functional groups.[2]
General Reaction Scheme
The general transformation involves the palladium-catalyzed coupling of this compound with an arylboronic acid or ester in the presence of a suitable base and ligand.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. While specific data for this compound is not widely published, the following table summarizes representative quantitative data for Suzuki coupling reactions of structurally analogous unprotected ortho-bromoanilines, which serve as excellent models.[2] These examples highlight the influence of different reaction parameters on product yields.
| Entry | Aryl Halide | Boronic Ester/Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (2.5) | CataCXium A (5) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 80 |
| 2 | 2-Bromo-6-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | CataCXium A (5) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 3 | 2-Bromoaniline | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2.5) | CataCXium A (5) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 80 |
| 4 | 2-Bromoaniline | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2.5) | CataCXium A (5) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 75 |
| 5 | 2-Bromo-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2.5) | CataCXium A (5) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 88 |
| 6 | 2-Bromoaniline | Thiophene-2-boronic acid | Pd₂(dba)₃ (2.5) | CataCXium A (5) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 72 |
Data adapted from studies on unprotected ortho-bromoanilines, which are expected to exhibit similar reactivity.[2]
Experimental Protocols
The following protocols are representative methods for performing a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure for Coupling with Arylboronic Acids
This protocol is adapted from a robust method developed for unprotected ortho-bromoanilines and is expected to be effective for this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Di(1-adamantyl)-n-butylphosphine (CataCXium A) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and CataCXium A (0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl methanamine product.
Visualizations
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and functional group tolerance.[2][4] These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of 3-Bromo-2-fluorobenzylamine, a substrate of interest in the synthesis of novel pharmaceutical scaffolds. The presence of both a bromine and a fluorine atom on the aromatic ring, as well as a primary amine in the benzylic position, requires careful consideration of reaction conditions to achieve high selectivity and yield.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex.[5][6][7] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-fluorobenzylamine to form a Pd(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[7]
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[6][7]
The choice of ligand is crucial for the success of the reaction, as it influences the rate and efficiency of each step in the catalytic cycle.[5] Bulky, electron-rich phosphine ligands are commonly employed to facilitate these transformations.[5]
Representative Reaction Data
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of 3-Bromo-2-fluorobenzylamine with a generic secondary amine (e.g., morpholine). Please note that these are starting conditions and may require optimization for different amine coupling partners.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 24 | 92 |
Note: This data is representative and intended as a guideline for reaction optimization.
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-Bromo-2-fluorobenzylamine with a secondary amine.
Materials:
-
3-Bromo-2-fluorobenzylamine
-
Amine coupling partner (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the Schlenk tube, add 3-Bromo-2-fluorobenzylamine (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove insoluble inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl product.
Safety Precautions:
-
The Buchwald-Hartwig amination is sensitive to air and moisture; therefore, all manipulations should be performed under an inert atmosphere.[8]
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
The bases used in this reaction are often strong and corrosive. Handle with care.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of (3-Bromo-2-fluorophenyl)methanamine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2-fluorophenyl)methanamine is a valuable starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers a versatile scaffold for the synthesis of novel pharmaceutical candidates. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the bromine atom serves as a useful synthetic handle for further modifications, such as cross-coupling reactions.[1]
This document provides detailed application notes and experimental protocols for two common and effective derivatization strategies for this compound: N-Acylation to form amides and Reductive Amination to form secondary or tertiary amines. These derivatives are key intermediates in the development of a wide range of biologically active compounds.
Derivatization Strategies and Pharmaceutical Relevance
The derivatization of this compound allows for the exploration of chemical space around this privileged scaffold. The resulting amides and more complex amines can be designed to interact with a variety of biological targets.
-
N-Acyl Derivatives (Amides): Amide bonds are fundamental in peptidomimetics and can mimic peptide bonds, making them valuable in the design of enzyme inhibitors, such as protease inhibitors. The physicochemical properties of the resulting molecule can be fine-tuned by varying the acylating agent.
-
N-Alkyl/Aryl Derivatives (Secondary/Tertiary Amines): The introduction of substituents on the nitrogen atom via reductive amination can significantly impact the polarity, basicity, and steric profile of the molecule. These modifications are crucial for optimizing ligand-receptor interactions and improving pharmacokinetic properties.
The combined electronic effects of the bromo and fluoro substituents can influence the pKa of the amine, potentially affecting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of an N-acyl derivative, specifically N-(3-bromo-2-fluorobenzyl)acetamide, as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3-bromo-2-fluorobenzyl)acetamide.
Protocol 2: Reductive Amination of this compound
This protocol details the synthesis of a secondary amine, N-((3-Bromo-2-fluorophenyl)methyl)propan-2-amine, using acetone as the carbonyl source.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCE, add acetone (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford the pure secondary amine.[2]
Data Presentation
The following tables present representative data for the derivatization of this compound based on the protocols described above. Yields and reaction times are typical for these types of transformations.
Table 1: N-Acylation of this compound with Various Acylating Agents
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 92 | >98 |
| 2 | Benzoyl chloride | TEA | DCM | 3 | 88 | >97 |
| 3 | Propionyl chloride | TEA | THF | 2.5 | 90 | >98 |
| 4 | Cyclopropanecarbonyl chloride | Pyridine | DCM | 4 | 85 | >97 |
Table 2: Reductive Amination of this compound with Various Carbonyls
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetone | NaBH(OAc)₃ | DCE | 4 | 85 | >98 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 6 | 82 | >97 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | DCM | 5 | 78 | >96 |
| 4 | 4-Fluorobenzaldehyde | NaBH₃CN | MeOH | 8 | 75 | >97 |
Mandatory Visualizations
Caption: Workflow for the derivatization and analysis of this compound.
Caption: Logical relationship in the N-Acylation reaction mechanism.
References
Application of 3-Bromo-2-fluorobenzylamine in Agrochemical Synthesis
Introduction
3-Bromo-2-fluorobenzylamine is a versatile chemical intermediate increasingly utilized in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, imparts specific physicochemical properties to the final active ingredients, influencing their biological activity, metabolic stability, and mode of action. This fluorinated benzylamine derivative serves as a crucial building block for creating a new generation of fungicides and insecticides, contributing to the development of more effective and targeted crop protection solutions.
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-2-fluorobenzylamine in the synthesis of representative agrochemicals, intended for researchers, scientists, and professionals in the field of agrochemical development.
Application in Fungicide Synthesis
3-Bromo-2-fluorobenzylamine is a key precursor for the synthesis of novel formamidine fungicides. The resulting compounds have demonstrated efficacy against a range of phytopathogenic microorganisms. The synthesis involves the conversion of 3-bromo-2-fluorobenzylamine to the corresponding benzyl alcohol and subsequently to a benzyl halide, which is then used to alkylate a substituted phenylamine.
Example: Synthesis of N'-(4-((3-bromo-2-fluorobenzyl)oxy)-2,5-dimethylphenyl)-N-methylformimidamide
This compound is a potent fungicide designed to control undesired phytopathogenic microorganisms. The synthesis pathway leverages the reactivity of the benzylamine group for conversion to a more versatile functional group for subsequent reactions.
Quantitative Data
| Compound ID | Target Pathogen | Efficacy Data | Reference |
| N'-(4-((3-bromo-2-fluorobenzyl)oxy)-2,5-dimethylphenyl)-N-methylformimidamide | Phytopathogenic fungi | Fungicidal activity demonstrated | [1] |
| (E)-N-(5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(1H-indol-3-yl)methanimine | Fusarium graminearum, Fusarium oxysporum, Curvularia lunata | Good to excellent antifungal activity at 50 µg/mL | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of (3-bromo-2-fluorophenyl)methanol
This protocol describes the conversion of 3-bromo-2-fluorobenzylamine to (3-bromo-2-fluorophenyl)methanol, a key intermediate.
-
Materials:
-
3-Bromo-2-fluorobenzylamine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 3-bromo-2-fluorobenzylamine in a dilute aqueous solution of sulfuric acid in a round-bottom flask and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude (3-bromo-2-fluorophenyl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 1-(bromomethyl)-3-bromo-2-fluorobenzene
This protocol details the conversion of (3-bromo-2-fluorophenyl)methanol to the corresponding benzyl bromide.
-
Materials:
-
(3-bromo-2-fluorophenyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Calcium chloride drying tube
-
-
Procedure:
-
Dissolve (3-bromo-2-fluorophenyl)methanol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with cold water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain 1-(bromomethyl)-3-bromo-2-fluorobenzene.
-
Protocol 3: Synthesis of N'-(4-((3-bromo-2-fluorobenzyl)oxy)-2,5-dimethylphenyl)-N-methylformimidamide
This protocol describes the final step in the synthesis of the target fungicide.[1]
-
Materials:
-
1-(bromomethyl)-3-bromo-2-fluorobenzene
-
4-amino-2,5-dimethylphenol
-
N-methylformamide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
-
Procedure:
-
To a solution of 4-amino-2,5-dimethylphenol in DMF, add potassium carbonate.
-
Add 1-(bromomethyl)-3-bromo-2-fluorobenzene to the mixture.
-
Heat the reaction mixture at 80 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting intermediate is then reacted with N-methylformamide in the presence of a suitable coupling agent and base to yield the final product, N'-(4-((3-bromo-2-fluorobenzyl)oxy)-2,5-dimethylphenyl)-N-methylformimidamide.
-
Purify the final product by column chromatography.
-
Diagrams
Caption: Synthesis workflow for a novel formamidine fungicide.
Application in Insecticide Synthesis
While less documented, 3-bromo-2-fluorobenzylamine can also be a precursor for novel insecticides. One such example involves its incorporation into a thiadiazole-indole scaffold, which has shown promising antifungal and potential insecticidal properties.
Example: Synthesis of (E)-N-(5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(1H-indol-3-yl)methanimine
This compound is synthesized via a multi-step process where the 3-bromo-2-fluorobenzyl moiety is introduced as a thioether.
Experimental Protocols
Protocol 4: Synthesis of 5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine
This protocol describes the synthesis of the key thiadiazole intermediate.
-
Materials:
-
2-amino-1,3,4-thiadiazole-5-thiol
-
1-(bromomethyl)-3-bromo-2-fluorobenzene (synthesized as per Protocol 2)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Suspend 2-amino-1,3,4-thiadiazole-5-thiol and potassium carbonate in acetone in a round-bottom flask.
-
Add a solution of 1-(bromomethyl)-3-bromo-2-fluorobenzene in acetone to the suspension.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine.
-
Protocol 5: Synthesis of (E)-N-(5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(1H-indol-3-yl)methanimine
This protocol details the final condensation step to yield the target Schiff base.[2][3]
-
Materials:
-
5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine
-
Indole-3-carboxaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve 5-((3-bromo-2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine and indole-3-carboxaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the final product.
-
Diagrams
Caption: Logical relationship in the synthesis of a potential insecticide.
References
- 1. WO2018069841A1 - 4-substituted phenylamine derivatives and their use to protect crops by fighting undesired phytopathogenic micoorganisms - Google Patents [patents.google.com]
- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (3-Bromo-2-fluorophenyl)methanamine as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various medicinally relevant heterocyclic compounds utilizing (3-bromo-2-fluorophenyl)methanamine as a versatile starting material. The protocols detailed herein offer robust methodologies for the preparation of quinazolinones, benzodiazepines, and tetrazoles, classes of compounds with significant therapeutic potential.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites: a primary amine, a bromine atom, and a fluorine atom on a phenyl ring. These features allow for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic scaffolds. The bromo and fluoro substituents can significantly influence the physicochemical properties and biological activity of the final compounds, often enhancing their therapeutic efficacy. This document outlines detailed experimental procedures and showcases the utility of this precursor in the synthesis of potent kinase inhibitors and other biologically active molecules.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic pathways described in these application notes, starting from this compound to yield quinazolinones, benzodiazepines, and tetrazoles.
Caption: Synthetic routes from this compound.
I. Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Many quinazolinone-based drugs, such as gefitinib and erlotinib, are potent epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[1][2][3][4] The following protocols describe the synthesis of a key intermediate, 2-amino-6-bromo-3-fluorobenzoic acid, and its subsequent conversion to quinazolinone derivatives.
Protocol 1: Oxidation of this compound to 2-Amino-6-bromo-3-fluorobenzoic Acid
This protocol outlines the oxidation of the benzylic amine to a carboxylic acid using potassium permanganate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of water and pyridine (10:1 v/v).
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (3.0 eq) portion-wise to the reaction mixture. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) until a pH of 2-3 is reached. A precipitate of 2-amino-6-bromo-3-fluorobenzoic acid will form.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization from an ethanol/water mixture.
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | KMnO₄, HCl | Water/Pyridine | 4-6 | 100 | 65-75 |
Protocol 2: Synthesis of 8-Bromo-7-fluoro-2-phenyl-4(3H)-quinazolinone
This protocol describes the cyclization of the synthesized 2-amino-6-bromo-3-fluorobenzoic acid with benzoyl chloride and subsequent reaction with ammonia.
Experimental Protocol:
-
Formation of Benzoxazinone: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-amino-6-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous pyridine. Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolation of Intermediate: Pour the reaction mixture into ice-water and collect the precipitated 8-bromo-7-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one by filtration. Wash with cold water and dry.
-
Formation of Quinazolinone: Reflux the isolated benzoxazinone intermediate with an excess of ammonium acetate in glacial acetic acid for 4 hours.
-
Purification: Cool the reaction mixture and pour it into ice-water. Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure 8-bromo-7-fluoro-2-phenyl-4(3H)-quinazolinone.
| Intermediate | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 2-Amino-6-bromo-3-fluorobenzoic Acid | Benzoyl chloride, NH₄OAc | Pyridine, Acetic Acid | 12 + 4 | RT then Reflux | 70-80 |
II. Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The 2-aminobenzylamine core of the precursor can be utilized to construct the seven-membered diazepine ring.
Protocol 3: Synthesis of N-Tosyl-(3-Bromo-2-fluorophenyl)methanamine
Protection of the primary amine is the first step towards the synthesis of benzodiazepines.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.
-
Addition of Reagents: Add triethylamine (1.2 eq) followed by the slow addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DCM.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-tosylated product.
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | p-Toluenesulfonyl chloride, Et₃N | Dichloromethane | 12 | 0 to RT | 85-95 |
Protocol 4: Palladium-Catalyzed Synthesis of a Benzodiazepine Scaffold
This protocol describes an intramolecular cyclization to form the benzodiazepine ring system.[5][6]
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add N-tosyl-(3-bromo-2-fluorophenyl)methanamine (1.0 eq), an appropriate N-allylating agent (e.g., allyl bromide, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Addition of Base and Solvent: Add a strong base, such as sodium tert-butoxide (2.0 eq), and an anhydrous solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to obtain the desired benzodiazepine derivative.
| Starting Material | Reagents | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| N-Tosyl-(3-Bromo-2-fluorophenyl)methanamine | Allyl bromide, NaOtBu | Pd(PPh₃)₄ | Toluene | 12-24 | 80-100 | 60-70 |
III. Synthesis of Tetrazole Derivatives
Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. They exhibit a range of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.
Protocol 5: Synthesis of 1-((3-Bromo-2-fluorophenyl)methyl)-1H-tetrazole
This protocol describes a one-pot synthesis of a 1-substituted tetrazole from the primary amine.[7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.2 eq), and triethyl orthoformate (1.5 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture at 80-90 °C for 3-5 hours with stirring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetrazole derivative.
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | NaN₃, Triethyl orthoformate | Acetic Acid | 3-5 | 80-90 | 75-85 |
Biological Relevance and Signaling Pathways
The heterocyclic compounds synthesized from this compound, particularly quinazolinone derivatives, are of significant interest in drug development due to their ability to inhibit key signaling pathways implicated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Quinazolinone-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activation and downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by quinazolinones.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[10][11][12][13][14] Inhibition of VEGFR-2 signaling can prevent tumor growth by cutting off its blood supply. Bromo- and fluoro-substituted quinazolinones have shown potential as VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinazolinones.
Conclusion
This compound serves as a highly versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols provided herein offer researchers and scientists a solid foundation for exploring the chemical space around quinazolinones, benzodiazepines, and tetrazoles. The strategic incorporation of bromine and fluorine atoms in the final products may lead to the development of novel therapeutic agents with improved pharmacological profiles.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of (3-Bromo-2-fluorophenyl)methanamine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-fluoro-3-(aminomethyl)phenyl motif in a range of biologically active compounds and functional materials. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a robust toolkit for the synthesis of diverse derivatives.
Introduction
This compound is a valuable synthetic intermediate, combining the reactivity of an aryl bromide in cross-coupling reactions with the structural features of a fluorinated aromatic ring and a primary aminomethyl group. The fluorine substituent can influence the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability and binding affinity. The aminomethyl group provides a handle for further functionalization or can be a key pharmacophoric element. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the efficient synthesis of complex molecules from simple precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring, yielding substituted 2-(aminomethyl)biphenyls and their analogues. These products are precursors to highly substituted fluorenones, which exhibit a range of biological activities.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Ref. |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 85-95 | Arylboronic acids | [1][2] |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-92 | Heteroarylboronic acids | General Protocol |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 88-96 | Vinylboronic acids | General Protocol |
Experimental Protocol: Synthesis of [2-Fluoro-3'-(methoxy)biphenyl-3-yl]methanamine
Materials:
-
This compound (1.0 equiv)
-
(3-Methoxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, (3-methoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing N-aryl or N-heteroaryl derivatives of this compound, which are important scaffolds in drug discovery.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner | Ref. |
| 1 | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 85-95 | Primary & Secondary Amines | General Protocol |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 | Anilines | General Protocol |
| 3 | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 16 | 82-94 | Heterocyclic Amines | General Protocol |
Experimental Protocol: Synthesis of N-Phenyl-(3-bromo-2-fluorophenyl)methanamine
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add this compound and aniline to the tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials with interesting electronic and optical properties.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Partner |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | 60 | 6 | 80-90 | Terminal Alkynes |
| 2 | Pd(OAc)₂ (1) | CuI (2) | PPh₃ (4) | i-Pr₂NH | DMF | 80 | 8 | 85-95 | Arylacetylenes |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | - | Piperidine | Toluene | 90 | 12 | 78-88 | Aliphatic Alkynes |
Experimental Protocol: Synthesis of [(3-Ethynyl-2-fluorophenyl)]methanamine
Materials:
-
This compound (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add ethynyltrimethylsilane dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in THF and treat with TBAF (1 M in THF) at 0 °C to room temperature to remove the silyl protecting group.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling and subsequent deprotection.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 3-position of this compound, providing access to styrene derivatives that can be further elaborated.
Data Presentation: Heck Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene Partner |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 | Styrene |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 18 | 65-80 | Acrylates |
| 3 | Pd/C (5) | - | K₂CO₃ | DMAc | 130 | 36 | 60-75 | Electron-deficient olefins |
Experimental Protocol: Synthesis of [3-(2-Phenylethenyl)-2-fluorophenyl]methanamine
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Logical Relationship in Heck Reaction
Caption: Key components leading to the product in a Heck reaction.
References
- 1. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Using 3-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Benzylamine derivatives have been identified as a promising class of MAO-B inhibitors. This document provides detailed protocols for the synthesis and evaluation of a novel, hypothetical MAO-B inhibitor, N-(3-bromo-2-fluorobenzyl)acetamide (hereafter referred to as BFB-Acetamide ), using 3-Bromo-2-fluorobenzylamine as the starting material. The protocols are intended for research purposes to explore new chemical entities for enzyme inhibition.
Proposed Synthetic Pathway
The synthesis of BFB-Acetamide from 3-Bromo-2-fluorobenzylamine can be achieved through a straightforward N-acetylation reaction. This common transformation provides a high yield of the desired product under mild conditions.
Experimental Protocols
Protocol 1: Synthesis of N-(3-bromo-2-fluorobenzyl)acetamide (BFB-Acetamide)
Materials:
-
3-Bromo-2-fluorobenzylamine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-Bromo-2-fluorobenzylamine (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure BFB-Acetamide .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay is designed to determine the inhibitory potential of BFB-Acetamide on recombinant human MAO-B.[1][2]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Developer
-
BFB-Acetamide (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of BFB-Acetamide and Selegiline in MAO-B Assay Buffer. The final DMSO concentration should be less than 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound or control (10 µL)
-
MAO-B enzyme (40 µL)
-
Mix and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation: Prepare a Substrate Solution containing the MAO-B substrate, Developer, and Fluorescent Probe in the Assay Buffer. Add 50 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction (slope) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the enzyme control (no inhibitor). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, inhibitory activity data for the novel compound BFB-Acetamide , benchmarked against known MAO inhibitors.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| BFB-Acetamide | MAO-B | 0.095 | 0.045 | >100 |
| MAO-A | >10 | - | ||
| Selegiline | MAO-B | 0.0068[1] | - | 100 |
| MAO-A | 0.68 | - | ||
| Clorgyline | MAO-A | 0.0016[1] | - | 0.008 |
| MAO-B | 0.2 | - |
Visualizations
MAO-B Catalytic Pathway and Inhibition
The following diagram illustrates the catalytic action of MAO-B on its substrate and how inhibitors like BFB-Acetamide can block this process.
Experimental Workflow for MAO-B Inhibition Assay
This flowchart outlines the key steps in the in vitro screening of BFB-Acetamide .
References
Application Notes and Protocols: Preparation and Characterization of Metal Complexes with (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes are pivotal in the advancement of medicinal chemistry, offering unique therapeutic opportunities due to their diverse coordination geometries, redox properties, and catalytic activities.[1][2][3] The strategic coordination of bioactive organic molecules with metal centers can overcome limitations of traditional organic drugs, such as high systemic toxicity and drug resistance.[4] Substituted benzylamines and their derivatives are versatile ligands in coordination chemistry, and their metal complexes have shown potential in various biomedical applications, including as anticancer and antimicrobial agents.[2][5]
This document provides a detailed protocol for the synthesis and characterization of novel metal complexes utilizing (3-Bromo-2-fluorophenyl)methanamine as a primary ligand. This ligand, featuring a bromo and fluoro-substituted phenyl ring, offers a unique electronic and steric profile that can influence the stability, reactivity, and biological activity of its corresponding metal complexes. These protocols are designed to be a foundational guide for researchers exploring the therapeutic potential of new metal-based compounds.
Materials and Reagents
-
This compound
-
Metal salts (e.g., CuCl₂, Pd(OAc)₂, RuCl₃·nH₂O)
-
Solvents: Ethanol, Methanol, Dichloromethane, Acetonitrile, Dimethylformamide (DMF)
-
Buffers and other reagents for biological assays
Experimental Protocols
Protocol 1: General Synthesis of Metal Complexes with this compound
This protocol outlines a general method for the synthesis of metal(II) complexes. The specific metal salt and reaction conditions may be varied to optimize the yield and purity of the desired complex.[6]
-
Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve this compound (2 mmol) in hot ethanol (30 mL).
-
Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve the desired metal(II) salt (1 mmol) in ethanol (15 mL). Gentle heating may be required to facilitate dissolution.
-
Complexation Reaction: Slowly add the metal salt solution to the hot ligand solution dropwise over a period of 15-20 minutes with constant stirring.[6]
-
Reflux: Reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Isolation of the Complex: After cooling to room temperature, collect the solid product by filtration.
-
Purification: Wash the solid product sequentially with small portions of hot ethanol, deionized water, and finally diethyl ether to remove any unreacted starting materials and impurities.[6]
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Synthesized Metal Complexes
A thorough characterization of the newly synthesized complexes is crucial to confirm their structure and purity.
-
Melting Point Determination: Determine the melting point of the complex to assess its purity and thermal stability.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Record the FTIR spectra of the free ligand and the metal complexes to identify the coordination sites.
-
UV-Vis Spectroscopy: Record the UV-Vis spectra to study the electronic transitions and coordination geometry.
-
NMR Spectroscopy (for diamagnetic complexes): Record ¹H and ¹³C NMR spectra to further elucidate the structure of the complex in solution.
-
-
Elemental Analysis: Perform elemental analysis (C, H, N) to determine the empirical formula of the complex.
-
Mass Spectrometry: Use techniques like ESI-MS to determine the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction (if suitable crystals are obtained): This technique provides unambiguous structural information, including bond lengths, bond angles, and coordination geometry.
Data Presentation
Table 1: Hypothetical Physicochemical and Spectroscopic Data for a Cu(II) Complex
| Parameter | This compound (Ligand) | [Cu(L)₂Cl₂] Complex |
| Formula | C₇H₇BrFN | C₁₄H₁₄Br₂Cl₂CuF₂N₂ |
| Molecular Weight ( g/mol ) | 204.04 | 540.54 |
| Melting Point (°C) | N/A (liquid at RT) | 210-215 (decomposes) |
| Color | Colorless | Blue |
| **FT-IR (ν, cm⁻¹) ** | ||
| ν(N-H) | 3350, 3280 | 3250, 3180 |
| ν(C-N) | 1230 | 1210 |
| ν(Cu-N) | N/A | 450 |
| UV-Vis (λmax, nm) | 275 | 280, 650 |
| Elemental Analysis (%) | C: 41.20, H: 3.46, N: 6.86 | C: 31.10, H: 2.61, N: 5.18 |
| (Calculated) | C: 41.21, H: 3.46, N: 6.86 | C: 31.09, H: 2.61, N: 5.18 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Potential Applications in Drug Development
Metal complexes of substituted amines have shown promise in various therapeutic areas.[5] The unique electronic and steric properties imparted by the bromo and fluoro substituents on the phenyl ring of this compound may lead to complexes with enhanced biological activity. Potential applications to be explored include:
-
Anticancer Agents: Many metal complexes exhibit cytotoxicity towards cancer cells through mechanisms such as DNA binding and cleavage, or inhibition of key enzymes.[1][3]
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Metal complexes can offer novel mechanisms of action against resistant bacteria and fungi.
-
Catalytic Drugs: The catalytic properties of transition metal complexes can be harnessed for therapeutic applications, potentially leading to lower required doses and reduced side effects.[1]
Caption: Hypothetical signaling pathways affected by a metal complex in a cancer cell.
Conclusion
The protocols and information provided herein offer a comprehensive starting point for the synthesis, characterization, and potential application of novel metal complexes with this compound. The unique substitution pattern of this ligand holds promise for the development of new metal-based therapeutics. Further studies to evaluate the biological activity of these complexes are warranted and could lead to the discovery of new drug candidates.
References
- 1. escholarship.org [escholarship.org]
- 2. jocpr.com [jocpr.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-2-fluorophenyl)methanamine
Introduction
(3-Bromo-2-fluorophenyl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the bromine and fluorine substituents on the phenyl ring, make it a valuable intermediate for introducing these functionalities into more complex molecules. The development of a robust, scalable, and cost-effective synthetic process is therefore of significant interest for industrial applications. These application notes provide detailed protocols for the synthesis of this compound, focusing on methods amenable to large-scale production. The primary route discussed is the reduction of 2-fluoro-3-bromobenzonitrile, a readily accessible starting material. Two main reductive strategies are presented: catalytic hydrogenation and reduction with a borane complex.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₇H₇BrFN | 204.04 g/mol | 12084140 (CID) |
| 2-Fluoro-3-bromobenzonitrile | C₇H₃BrFN | 200.01 g/mol | 840481-82-5 |
Synthetic Pathways
The primary scalable route to this compound involves the reduction of the corresponding nitrile, 2-fluoro-3-bromobenzonitrile. This transformation can be achieved through several methods, with catalytic hydrogenation and borane reduction being particularly suitable for industrial scale-up due to their efficiency, selectivity, and relatively manageable reaction conditions.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Fluoro-3-bromobenzonitrile
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines due to its cost-effectiveness and environmental benefits (often referred to as a "green" chemical process).[1][2][3][4] A variety of catalysts can be employed, including Raney nickel, palladium on carbon, and platinum-based catalysts.[1][2] The choice of catalyst, solvent, temperature, and pressure are critical parameters for achieving high selectivity towards the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[1][2]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Fluoro-3-bromobenzonitrile | ≥98% | Commercially Available |
| Methanol | Anhydrous | Standard Supplier |
| Raney Nickel (or 5% Pd/C) | Catalyst Grade | Standard Supplier |
| Hydrogen Gas | High Purity | Standard Supplier |
| Hydrochloric Acid | Concentrated | Standard Supplier |
| Sodium Hydroxide | Pellets | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier |
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, temperature and pressure gauges, and gas inlet/outlet.
-
Standard laboratory glassware (flasks, beakers, funnels).
-
Filtration apparatus (e.g., Büchner funnel).
-
Rotary evaporator.
-
pH meter or pH paper.
Protocol:
-
Reactor Setup: Charge a high-pressure autoclave with 2-fluoro-3-bromobenzonitrile (1.0 eq) and methanol (10-15 volumes).
-
Catalyst Addition: Carefully add Raney Nickel (5-10% w/w) or 5% Palladium on Carbon (1-5 mol%) to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by measuring hydrogen uptake or by in-process analysis (e.g., GC or HPLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent neutralization to obtain the free amine of high purity.
Process Parameters for Optimization:
| Parameter | Range | Notes |
| Catalyst Loading | 1-10% (w/w or mol%) | Higher loading may increase reaction rate but also cost. |
| Hydrogen Pressure | 5-50 bar | Higher pressure generally favors the reaction rate. |
| Temperature | 30-80 °C | Higher temperatures may lead to side reactions. |
| Solvent | Methanol, Ethanol, THF | The choice of solvent can influence selectivity. |
Method 2: Borane Dimethyl Sulfide Reduction of 2-Fluoro-3-bromobenzonitrile
This method, adapted from patent literature, utilizes borane dimethyl sulfide (BH₃•SMe₂) as the reducing agent.[5] This reagent is a convenient and relatively mild alternative to other metal hydrides and is well-suited for large-scale operations.[5]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Fluoro-3-bromobenzonitrile | ≥98% | Commercially Available |
| Borane dimethyl sulfide complex (BH₃•SMe₂) | 2.0 M in THF | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Methanol | Anhydrous | Standard Supplier |
| Hydrochloric Acid | 1 M solution | Standard Supplier |
| Sodium Hydroxide | 2 M solution | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier |
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Separatory funnel.
Protocol:
-
Reactor Setup: Charge a dry, nitrogen-purged reactor with 2-fluoro-3-bromobenzonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath or a chiller.
-
Addition of Reducing Agent: Slowly add a solution of borane dimethyl sulfide (2.0 M in THF, 1.5-2.0 eq) dropwise to the nitrile solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add methanol dropwise to quench the excess borane complex. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.
-
Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure.
-
Borate Ester Hydrolysis: Add methanol to the residue and heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of any borate esters.
-
Acidification and Extraction: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and add 1 M hydrochloric acid. Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and adjust the pH to >10 by the slow addition of 2 M sodium hydroxide solution.
-
Product Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Process Workflow:
Caption: General workflow for the synthesis and purification of the target compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Summary of Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplets), benzylic CH₂ protons (singlet or doublet), and amine NH₂ protons (broad singlet). |
| ¹³C NMR | Aromatic carbons (including C-Br and C-F), and benzylic carbon. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the product. |
| HPLC/GC | Determination of purity by peak area percentage. |
The protocols outlined in these application notes provide viable and scalable methods for the industrial synthesis of this compound. Catalytic hydrogenation is likely the most cost-effective and environmentally friendly option for large-scale production, while the borane reduction method offers a reliable alternative with good yields. The choice of method will depend on the specific capabilities and economic considerations of the manufacturing facility. Careful optimization of reaction parameters and adherence to safety protocols are essential for a successful and efficient scale-up.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]
- 5. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring Reactions of 3-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Bromo-2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate tracking of reaction progress, quantification of reactants and products, and identification of impurities.
Introduction
3-Bromo-2-fluorobenzylamine is a substituted aromatic amine whose reactivity is central to the synthesis of a variety of target molecules. Effective monitoring of its reactions is crucial for process optimization, yield maximization, and ensuring the purity of the final product. This document outlines analytical methods for monitoring a common transformation: the acylation of 3-Bromo-2-fluorobenzylamine to form N-(3-bromo-2-fluorobenzyl)acetamide.
Reaction Scheme:
Acylation of 3-Bromo-2-fluorobenzylamine with acetic anhydride.
Analytical Methods Overview
Three primary analytical techniques are detailed for monitoring this acylation reaction:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quantitative analysis of the reaction mixture, allowing for the simultaneous determination of the starting material, product, and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile components, including the starting amine, the acetylated product, and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for in-situ, non-invasive monitoring of the reaction kinetics without the need for sample workup.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for quantifying the conversion of 3-Bromo-2-fluorobenzylamine to N-(3-bromo-2-fluorobenzyl)acetamide. The method is based on established procedures for the analysis of aromatic amines and related halogenated compounds.[3][4][5]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Elution | 0-1 min: 30% B; 1-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of mobile phase A.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Identify the peaks for 3-Bromo-2-fluorobenzylamine and N-(3-bromo-2-fluorobenzyl)acetamide based on their retention times, as determined by injecting standards of the pure compounds.
-
Quantify the concentration of each component using a calibration curve generated from standards of known concentrations.
HPLC Workflow Diagram
Caption: Workflow for HPLC monitoring of the acylation reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is well-suited for the analysis of the volatile components in the reaction mixture, providing both quantitative data and mass spectral information for structural confirmation. The protocol is adapted from established methods for analyzing fluorobenzylamines and related halogenated compounds.[6][7]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Monitored Ions (m/z) | 3-Bromo-2-fluorobenzylamine: 205, 126, 99; N-(3-bromo-2-fluorobenzyl)acetamide: 247, 204, 125 |
Experimental Protocol
1. Instrumentation and Columns:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 100 °C for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min at 280 °C |
3. MS Conditions:
| Parameter | Condition |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Energy | 70 eV |
| Scan Range | 50 - 350 amu |
4. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Identify the peaks corresponding to the starting material and product by their retention times and mass spectra.
-
Quantify the components using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for enhanced sensitivity.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS monitoring of the acylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy offers a non-destructive method for real-time reaction monitoring, providing both structural and quantitative information directly from the reaction mixture.[8][9] This approach is particularly useful for mechanistic studies and kinetic analysis.
Quantitative Data Summary
| Parameter | Value |
| Spectrometer Frequency | ≥ 300 MHz |
| Solvent | Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆) |
| Diagnostic Signals (¹H NMR) | 3-Bromo-2-fluorobenzylamine: ~4.0 ppm (CH₂); N-(3-bromo-2-fluorobenzyl)acetamide: ~4.5 ppm (CH₂) |
Experimental Protocol
1. Instrumentation:
-
NMR spectrometer equipped with a suitable probe.
-
NMR tubes.
2. Sample Preparation (At-line Monitoring):
-
At desired time points, withdraw an aliquot from the reaction.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a deuterated solvent containing an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube for analysis.
3. NMR Acquisition Parameters:
-
Pulse Sequence: Standard ¹H experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest.
4. Data Analysis:
-
Integrate the characteristic signals for the benzylic protons (CH₂) of the starting material and the product.
-
Calculate the relative concentrations and the percentage conversion by comparing the integral values.
Logical Relationship Diagram for NMR Analysis
Caption: Logical flow for quantitative NMR reaction monitoring.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ovid.com [ovid.com]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
Application Note: GC-MS Analysis of (3-Bromo-2-fluorophenyl)methanamine and its N-Acetylated Reaction Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Bromo-2-fluorophenyl)methanamine is a substituted benzylamine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex chemical structures.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it an interesting precursor for introducing these halogens into target molecules. Monitoring reactions involving this amine is critical for optimizing reaction conditions, determining yield, and identifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, providing both separation of volatile compounds and their structural identification through mass fragmentation patterns.[2] This document provides a detailed protocol for the GC-MS analysis of a typical reaction involving this compound, specifically its N-acetylation to form N-((3-bromo-2-fluorophenyl)methyl)acetamide.
Potential Reaction Pathway: N-Acetylation
A common reaction for primary amines is N-acetylation. In this example, this compound is reacted with acetic anhydride in the presence of a base to yield its corresponding acetamide. This conversion is a key step in many synthetic routes, often used to protect the amine functionality or to build more complex molecular scaffolds. Understanding the efficiency of this conversion is crucial.
The reaction is as follows: this compound + Acetic Anhydride → N-((3-bromo-2-fluorophenyl)methyl)acetamide
Experimental Protocols
1. Sample Preparation from Reaction Mixture
This protocol describes the preparation of a sample for GC-MS analysis from a representative N-acetylation reaction mixture.
-
Objective: To quench the reaction and extract the analyte(s) into a suitable solvent for GC-MS injection.
-
Materials:
-
Reaction mixture aliquot (e.g., 100 µL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., 100 µg/mL of Naphthalene in ethyl acetate)
-
GC vials with inserts
-
-
Procedure:
-
Transfer a 100 µL aliquot of the reaction mixture into a 2 mL microcentrifuge tube.
-
Add 500 µL of saturated sodium bicarbonate solution to quench any unreacted acetic anhydride and neutralize acid. Vortex briefly.
-
Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 1 minute to extract the organic components.
-
Centrifuge the tube for 2 minutes at 2000 rpm to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Prepare a 1:100 dilution by transferring 10 µL of the dried organic extract into a GC vial.
-
Add 980 µL of ethyl acetate and 10 µL of the 100 µg/mL internal standard solution to the vial. The final volume is 1 mL, and the IS concentration is 1 µg/mL.
-
Cap the vial and vortex to ensure homogeneity. The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
This protocol outlines the instrumental parameters for the analysis. A non-polar DB-5MS or similar column is recommended, as it is robust and suitable for a wide range of semi-volatile organic compounds.[3][4]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Instrument | Agilent 6890N GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 80°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Mass Spectrometer (MS) | |
| Instrument | Agilent 5973 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[2] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3.0 min |
| Data Acquisition | Full Scan |
Data Presentation and Interpretation
Expected Mass Spectral Fragmentation
The structural identification of the analyte and its product is confirmed by their mass fragmentation patterns.
-
This compound (C₇H₇BrFN, MW: ~204.04 g/mol ):
-
The molecular ion peak (M⁺) is expected at m/z 203 and 205 due to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[5][6]
-
A primary fragmentation pathway for benzylamines is the α-cleavage (loss of the amino group), but the most dominant fragmentation is often the loss of a hydrogen atom followed by cleavage to form a stable tropylium-like ion.
-
Key fragments include the loss of the amino group (M-16) and the characteristic benzylic fragment. The base peak is often the fluorobenzyl cation fragment.
-
-
N-((3-bromo-2-fluorophenyl)methyl)acetamide (C₉H₉BrFNO, MW: ~246.08 g/mol ):
-
The molecular ion peak (M⁺) should appear at m/z 245 and 247.
-
A significant fragment will result from McLafferty rearrangement if applicable, or more likely, cleavage of the C-N bond.
-
The most prominent fragmentation is expected to be the cleavage between the benzylic carbon and the nitrogen, yielding the stable (3-bromo-2-fluorophenyl)methyl cation at m/z 186/188.
-
Quantitative Data Summary
The following table presents hypothetical quantitative results from the analysis of a reaction mixture after 2 hours. Concentrations are calculated based on the peak area ratio of the analyte to the internal standard (IS) against a pre-run calibration curve.
| Compound | Retention Time (min) | Key Fragment Ions (m/z) | Concentration (µg/mL) | Conversion (%) |
| This compound | 9.85 | 203, 205, 126 | 15.6 | 84.4% |
| N-((3-bromo-2-fluorophenyl)methyl)acetamide | 12.42 | 245, 247, 186, 188 | 85.2 | - |
| Naphthalene (IS) | 8.50 | 128 | 1.0 (Reference) | - |
Visualizations
Caption: General experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. whitman.edu [whitman.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-fluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-2-fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-Bromo-2-fluorobenzylamine?
A1: Common starting materials for the synthesis of 3-Bromo-2-fluorobenzylamine include 3-Bromo-2-fluorobenzonitrile and 3-Bromo-2-fluorobenzaldehyde.[1] The choice of starting material often depends on the availability of reagents, cost, and the desired scale of the reaction.
Q2: Which reducing agents are typically used for the synthesis, and what are their advantages?
A2: Borane dimethyl sulfide (BH₃·Me₂S) is a commonly used reducing agent for the conversion of 2-fluoro-3-bromobenzonitrile to 2-fluoro-3-bromobenzylamine, reportedly providing high yields.[1] For the reductive amination of 3-Bromo-2-fluorobenzaldehyde, sodium triacetoxyborohydride is a highly selective reagent that works well for a wide range of aldehydes and amines.[2] It is often preferred over sodium cyanoborohydride due to its lower toxicity and the avoidance of cyanide byproducts.[2][3]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in the synthesis of 3-Bromo-2-fluorobenzylamine can stem from several factors. High reaction temperatures have been shown to significantly reduce the yield.[1] Inadequate control of the reaction stoichiometry, particularly the amount of reducing agent, can lead to incomplete conversion or the formation of side products.[4] Additionally, the purity of the starting materials and solvents is crucial for optimal reaction outcomes.
Q4: What are the primary impurities I should expect, and how can they be identified?
A4: Depending on the synthetic route, common impurities may include unreacted starting material (3-Bromo-2-fluorobenzonitrile or 3-Bromo-2-fluorobenzaldehyde), over-reduced products, or byproducts from side reactions with the solvent.[4] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying these impurities.[4]
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Symptoms:
-
TLC or GC analysis shows a significant amount of the starting material (e.g., 3-Bromo-2-fluorobenzonitrile) remaining after the reaction is complete.
-
The final product yield is lower than expected.
Possible Causes:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low may slow the reaction rate significantly.
Solutions:
-
Optimize Stoichiometry: Ensure the correct molar equivalent of the reducing agent is used. A slight excess may be necessary to drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC and allow it to run until the starting material is consumed.
-
Adjust Temperature: If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial, but this should be done cautiously as it can also promote side reactions.[1]
Issue 2: Formation of Over-Reduced Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of compounds with a lower molecular weight than the desired product, potentially corresponding to the loss of the bromine atom.
-
NMR analysis shows unexpected signals, suggesting structural changes beyond the reduction of the nitrile or aldehyde group.
Possible Causes:
-
Excessively Strong Reducing Agent: The chosen reducing agent may be too reactive under the reaction conditions, leading to the reduction of the aryl bromide.
-
Prolonged Reaction Time at Elevated Temperatures: A combination of long reaction times and high temperatures can promote over-reduction.
Solutions:
-
Select a Milder Reducing Agent: Consider using a more selective reducing agent like sodium triacetoxyborohydride for reductive aminations.[2]
-
Control Reaction Conditions: Carefully monitor the reaction time and temperature to minimize the formation of over-reduced byproducts.
Issue 3: Difficulties in Product Purification
Symptoms:
-
Column chromatography does not provide a clean separation of the desired product from impurities.
-
The isolated product has a low purity despite purification attempts.
Possible Causes:
-
Co-eluting Impurities: Some side products may have similar polarity to 3-Bromo-2-fluorobenzylamine, making them difficult to separate by column chromatography.
-
Product Instability: The product may be degrading on the silica gel column.
Solutions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for elution to improve the separation.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization or preparative HPLC.
-
Aqueous Work-up: A thorough aqueous work-up before chromatography can help remove some polar impurities.[4]
Quantitative Data Summary
| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 2-fluoro-3-bromobenzonitrile | BH₃·Me₂S | Tetrahydrofuran | 12.5 h | 0°C to Room Temp. | 95.7% | - | [1] |
| 3-bromo-2-fluorobenzaldehyde oxime | BH₃·Me₂S | - | - | - | 87% (as HCl salt) | - | [1] |
| 3-bromo-2-fluorobenzonitrile | Raney Nickel / H₂ | 4% Ammonia-Ethanol | 6.5 h | Room Temp. | - | - | [1] |
Experimental Protocols
Synthesis of 3-Bromo-2-fluorobenzylamine from 2-fluoro-3-bromobenzonitrile[1]
Materials:
-
2-fluoro-3-bromobenzonitrile
-
Tetrahydrofuran (THF), anhydrous
-
Borane dimethyl sulfide complex (BH₃·Me₂S), 2M solution in THF
-
Methanol
-
Ethyl acetate
-
Aluminum oxide for column chromatography
-
Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve 2.37 g of 2-fluoro-3-bromobenzonitrile in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Purge the flask with nitrogen gas to establish an inert atmosphere.
-
Slowly add 8.9 mL of a 2 mol/L solution of BH₃·Me₂S dropwise to the stirred solution.
-
After the addition is complete, maintain the reaction mixture at 0°C and continue stirring for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 12 hours.
-
After 12 hours, cool the reaction mixture back to 0°C and slowly add methanol dropwise to quench the excess borane until no more hydrogen gas is evolved.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting concentrate in 20 mL of methanol and reflux the solution with stirring for 3 hours to ensure complete quenching of any remaining boride complexes.
-
Remove the methanol under reduced pressure.
-
Purify the crude product by column chromatography on aluminum oxide, eluting with ethyl acetate.
-
Combine the fractions containing the product and evaporate the solvent to obtain 3-Bromo-2-fluorobenzylamine as a colorless oily substance.
Visualizations
Caption: Synthetic pathway for 3-Bromo-2-fluorobenzylamine.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of (3-Bromo-2-fluorophenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (3-Bromo-2-fluorophenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most effective and commonly employed purification technique for this compound and similar aromatic amines is flash column chromatography on silica gel.[1] Other potential methods include:
-
Acid-base extraction: To remove non-basic impurities.[2]
-
Recrystallization: If a suitable solvent system can be identified to yield crystalline material.[3]
-
Vacuum Distillation: This can be effective for removing non-volatile impurities, but care must be taken to avoid thermal decomposition.[4]
Q2: What are the likely impurities in my crude this compound sample?
A2: The impurities will largely depend on the synthetic route. However, common impurities for this class of compounds can include:
-
Unreacted starting materials. [5]
-
Over-brominated byproducts: Species with additional bromine atoms on the aromatic ring.[1]
-
Oxidation/Degradation Products: Aromatic amines can be susceptible to air oxidation, often leading to colored, high-molecular-weight impurities.[4][6]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup.[5]
Q3: My purified this compound is a yellow or brown oil/solid. How can I decolorize it?
A3: The color is likely due to trace oxidized impurities.[6] You can try passing the compound through a short plug of silica gel with a non-polar eluent. In some cases, treatment with activated charcoal followed by filtration may also be effective.[6]
Q4: My NMR spectrum of the purified product shows broad peaks. What could be the issue?
A4: Peak broadening in the NMR spectrum can indicate chemical exchange or degradation. Since this compound is a primary amine, it can exist as a free base or a salt. Traces of acid can lead to an exchange between the protonated and unprotonated forms, causing broadening of the NH2 peaks.[1] The compound may also have limited stability; it is advisable to use it in the next synthetic step promptly after purification. For storage, consider converting it to a more stable salt (e.g., hydrochloride) and keeping it under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C).[1]
Troubleshooting Guides
Problem 1: Poor Separation or Tailing during Silica Gel Column Chromatography
Caption: Logic for troubleshooting poor separation during column chromatography.
Problem 2: Product is not eluting from the silica gel column
Caption: Troubleshooting product adsorption on a silica gel column.
Quantitative Data Summary
| Parameter | Typical Value/Range | Purification Method | Notes |
| Rf Value (TLC) | 0.2 - 0.3 | Column Chromatography | For optimal separation.[6] |
| Triethylamine (TEA) in Eluent | 0.5 - 2% (v/v) | Column Chromatography | To prevent tailing of the amine on silica gel.[6] |
| Column Loading Capacity | 1:20 to 1:100 (Crude:Silica) | Column Chromatography | A general guideline; may need optimization. |
| Acid Wash Concentration | 1M - 2M HCl (aq) | Acid-Base Extraction | For protonation and extraction of the amine into the aqueous layer. |
| Vacuum for Distillation | < 10 mmHg | Vacuum Distillation | To lower the boiling point and prevent thermal degradation. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3.[6]
-
To counteract potential tailing, add 1% triethylamine (TEA) to the chosen mobile phase.[6]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, use "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6]
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Caption: General workflow for purification by flash column chromatography.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for removing neutral organic impurities from the crude amine.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously. This will protonate the amine, forming a water-soluble salt.[2]
-
Allow the layers to separate and collect the lower aqueous layer which now contains the protonated amine. The organic layer contains neutral impurities and can be discarded.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the amine.
-
-
Basification:
-
Combine the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10). This deprotonates the amine salt, causing the free amine to precipitate or form an oil.
-
-
Re-extraction:
-
Transfer the basified aqueous solution back to a separatory funnel.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
-
Drying and Isolation:
-
Combine the organic extracts.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified amine.
-
References
Column chromatography protocols for 3-Bromo-2-fluorobenzylamine purification
This technical support center provides detailed column chromatography protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in the successful purification of 3-Bromo-2-fluorobenzylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of 3-Bromo-2-fluorobenzylamine.
Issue 1: The compound is not eluting from the column or shows very low recovery.
-
Question: I've loaded my sample, but even after passing a large volume of the mobile phase, I can't detect my product in the collected fractions. What is happening?
-
Answer: This is a common issue when purifying basic compounds like amines on a standard silica gel column. The acidic nature of silica gel can lead to strong ionic interactions with the basic amine group, causing the compound to irreversibly bind to the stationary phase.[1][2]
-
Solution 1: Modify the Mobile Phase: Add a small amount of a competing base, such as 0.5-2% triethylamine (TEA), to your mobile phase.[3] The TEA will neutralize the acidic silanol groups on the silica surface, preventing your target amine from binding too strongly.
-
Solution 2: Change the Stationary Phase: Switch to a more inert or basic stationary phase. Basic alumina or amine-functionalized silica gel are excellent alternatives for purifying amines as they minimize strong acid-base interactions.[2][4][5]
-
Solution 3: Check for Decomposition: Your compound might be unstable on silica gel.[6] To test this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, the compound is likely decomposing. In this case, using alumina or another non-acidic stationary phase is essential.
-
Issue 2: The compound elutes as a long streak (peak tailing) instead of a tight band.
-
Question: My compound is coming off the column, but it's spread across many fractions, leading to low purity and difficulty in isolation. How can I fix this?
-
Answer: Peak tailing for amines is typically caused by the acidic nature of the silica gel stationary phase.[1][7] The interaction between the basic amine and acidic silica is strong but not irreversible, leading to a slow, continuous elution.
-
Solution 1: Add Triethylamine (TEA): As with non-elution issues, adding 0.5-2% TEA to the eluent is the most common and effective solution. This will ensure a sharper elution profile.[3]
-
Solution 2: Use a Deactivated Stationary Phase: You can deactivate standard silica gel before use. To do this, flush the packed column with a solvent system containing 1-3% triethylamine, then equilibrate with your starting mobile phase (which should also contain TEA).[3]
-
Solution 3: Consider Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography can be a viable alternative where the mobile phase pH can be controlled to ensure the amine is in a less interactive state.[1]
-
Issue 3: Impurities are co-eluting with the desired compound.
-
Question: I can't seem to separate my product from a persistent impurity. They always elute together. What can I do to improve separation?
-
Answer: Co-elution occurs when the impurity and your product have very similar polarities in the chosen solvent system.
-
Solution 1: Optimize the Mobile Phase: The key is to alter the selectivity. Try a different solvent system. For example, if you are using a Hexane/Ethyl Acetate gradient, switch to a Dichloromethane/Methanol system. The different solvent interactions can change the relative elution order.
-
Solution 2: Use a Slower, Shallower Gradient: A rapid increase in solvent polarity can cause compounds with similar Rf values to elute together.[6] Use a very gradual gradient, increasing the polar solvent by only a few percent at a time, especially around the point where your compound begins to elute.[3]
-
Solution 3: Change the Stationary Phase: An impurity may have a different affinity for alumina compared to silica gel. Switching the stationary phase can sometimes achieve a separation that was not possible on silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-Bromo-2-fluorobenzylamine? A1: Due to the basic amine group, standard silica gel can be problematic.[2] The recommended stationary phases are, in order of preference:
-
Basic Alumina: Often the best choice for amines, preventing strong binding.[4]
-
Amine-Functionalized Silica: Specifically designed to purify basic compounds with excellent results.[2]
-
Triethylamine-Deactivated Silica Gel: A cost-effective option if only standard silica is available.[3]
Q2: How do I determine the right mobile phase (eluent)? A2: Use Thin Layer Chromatography (TLC) to screen different solvent systems before running the column. The ideal system will give your target compound an Rf value of approximately 0.2-0.35.[7][8] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Crucially, add ~1% triethylamine to the TLC solvent mixture to mimic the column conditions and prevent streaking on the plate.
Q3: Should I use "wet" or "dry" loading for my sample? A3:
-
Wet Loading: This is the standard method. Dissolve your crude product in the absolute minimum amount of a strong solvent (like dichloromethane) or the initial mobile phase, and carefully pipette it onto the top of the column bed.[9]
-
Dry Loading: This method is preferred if your compound is not very soluble in the mobile phase or if you need the best possible resolution.[9] To do this, dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[9]
Q4: Can the bromine and fluorine atoms on the benzene ring cause problems? A4: Halogen atoms can participate in interactions with the stationary phase, which can influence retention.[10] However, the primary interaction dictating the chromatographic behavior of 3-Bromo-2-fluorobenzylamine will be the basic amine group. The strategies outlined for purifying basic amines will be the most critical for success.
Experimental Protocols
Protocol 1: Column Chromatography using Deactivated Silica Gel
-
Stationary Phase Preparation: Choose silica gel with a particle size of 40-63 µm (230-400 mesh).
-
Mobile Phase Selection:
-
Develop a solvent system using TLC. A good starting point for screening is Hexane:Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA).
-
Prepare two mobile phases:
-
Mobile Phase A (Low Polarity): e.g., 95:5 Hexane:EtOAc + 1% TEA.
-
Mobile Phase B (High Polarity): e.g., 70:30 Hexane:EtOAc + 1% TEA.
-
-
-
Column Packing (Wet Slurry Method):
-
Equilibration: Flush the column with 2-3 column volumes of Mobile Phase A until the bed is stable.
-
Sample Loading: Use either the wet or dry loading method described in the FAQs.
-
Elution:
-
Begin eluting with Mobile Phase A.
-
Gradually increase the polarity by slowly adding Mobile Phase B to your solvent reservoir (gradient elution).
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, widely available. Must be deactivated. |
| Mobile Phase Additive | 1% Triethylamine (TEA) | Neutralizes acidic silica sites, preventing tailing.[3] |
| Starting Solvent Ratio | Hexane:EtOAc (e.g., 95:5) | Low polarity to allow impurities to elute first. |
| Final Solvent Ratio | Hexane:EtOAc (e.g., 70:30) | Higher polarity to elute the target compound. |
| Target Rf (on TLC) | 0.2 - 0.35 | Provides optimal separation on the column.[7][8] |
Protocol 2: Column Chromatography using Basic Alumina
-
Stationary Phase: Use activated, basic alumina (Brockmann I), adjusting activity with water if necessary.
-
Mobile Phase Selection:
-
Screen solvent systems using alumina TLC plates. Note that the polarity scale for alumina differs from silica. Dichloromethane (DCM) or mixtures of Hexane/DCM are common.
-
-
Column Packing: Alumina can be packed as a dry powder, followed by careful wetting with the initial mobile phase, or as a slurry.
-
Equilibration, Loading, Elution, and Collection: Follow the same principles as for the silica gel protocol, adjusting the solvent system as determined by TLC. No triethylamine is needed in the mobile phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Basic Alumina | Prevents strong binding of the basic amine group.[4] |
| Mobile Phase Additive | None | The stationary phase is already basic. |
| Example Solvent System | Hexane -> Dichloromethane -> DCM:Methanol | A typical polarity progression for alumina. |
| Target Rf (on TLC) | ~0.35 | Provides a good starting point for separation. |
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Reduction of 3-Bromo-2-fluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3-bromo-2-fluorobenzonitrile to (3-bromo-2-fluorophenyl)methanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 3-bromo-2-fluorobenzonitrile, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What could be the cause?
A1: Incomplete conversion is a frequent issue. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient excess, particularly with metal hydrides that can be quenched by trace amounts of water.
-
Reagent Quality: The activity of reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Borane complexes can degrade with improper storage. Use freshly opened or properly stored reagents. For catalytic hydrogenations, ensure the catalyst is not poisoned or deactivated.
-
Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or below, consider carefully increasing the temperature.
-
Solvent Purity: Trace water or other impurities in the solvent can consume the reducing agent. Always use dry, anhydrous solvents, especially when working with metal hydrides.
Q2: I'm observing significant dehalogenation, particularly the loss of the bromine atom. How can I minimize this side reaction?
A2: Dehalogenation is a known side reaction in the reduction of aryl halides, especially with catalytic hydrogenation.[1][2] The carbon-bromine bond is weaker than the carbon-fluorine bond and more susceptible to cleavage.[3]
-
Choice of Reducing Agent: Aggressive reducing conditions, such as high-pressure catalytic hydrogenation with Palladium on Carbon (Pd/C), can promote dehalogenation.[1] Consider using a milder reducing agent. Borane complexes, like Borane Dimethylsulfide (BH₃·SMe₂), are often effective for reducing nitriles without affecting aryl halides.[4]
-
Catalyst Selection: For catalytic hydrogenation, Raney Nickel may offer better selectivity than Palladium or Platinum catalysts in preserving the halogen atoms.[4][5]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to minimize dehalogenation.
Q3: My main product is the desired amine, but I'm also seeing the formation of secondary and/or tertiary amines. How can I improve the selectivity for the primary amine?
A3: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions. This occurs when the initially formed primary amine reacts with the intermediate imine.
-
Catalytic Hydrogenation: When using catalysts like Raney Nickel, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.[4][6] A 4% ammonia-ethanol solution has been used for the reduction of 3-bromo-2-fluorobenzonitrile.[4]
-
Stoichiometric Reductants: Using stoichiometric reducing agents like LiAlH₄ or BH₃·SMe₂ generally avoids the formation of secondary and tertiary amines as the reaction proceeds via a different mechanism where the intermediate is not susceptible to alkylation by the product.
Q4: I am having difficulty with the work-up procedure, resulting in a low isolated yield.
A4: The work-up procedure is crucial for isolating the desired amine in high purity and yield.
-
Metal Hydride Reductions: Reactions involving LiAlH₄ or boranes require careful quenching to neutralize reactive intermediates and hydrolyze metal complexes. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for LiAlH₄ reactions. For borane reductions, quenching with methanol followed by an acidic workup is common.[4]
-
Product Solubility: The resulting amine may be soluble in the aqueous phase, especially after acidification to form the ammonium salt. Ensure you are extracting the aqueous layer thoroughly with an appropriate organic solvent. Basifying the aqueous layer to deprotonate the amine and increase its solubility in the organic phase before extraction can significantly improve the isolated yield.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for reducing 3-bromo-2-fluorobenzonitrile? A: The most common methods involve the use of borane complexes, such as Borane Dimethylsulfide (BH₃·SMe₂), or catalytic hydrogenation with Raney Nickel.[4] Lithium Aluminum Hydride (LiAlH₄) is also a potent reducing agent for nitriles.
Q: Which reducing agent offers the best yield for this transformation? A: Based on available literature, reduction of the corresponding oxime with 10 equivalents of borane dimethylsulfide followed by treatment with hydrochloric acid can yield 2-fluoro-3-bromo-benzylamine hydrochloride in 87% yield.[4] Direct reduction of 3-bromo-2-fluorobenzonitrile with borane dimethylsulfide has been reported with a 46% yield.[4]
Q: Is it possible to selectively reduce the nitrile group without affecting the bromo and fluoro substituents? A: Yes, chemoselective reduction is possible. The use of borane complexes is a good strategy to avoid dehalogenation.[4] For catalytic hydrogenation, careful selection of the catalyst (e.g., Raney Nickel over Palladium) and optimization of reaction conditions (temperature, pressure, additives) are crucial to minimize the loss of the halogen atoms.[1][4]
Q: What are the main safety precautions to consider during this reduction? A:
-
Borane Dimethylsulfide (BH₃·SMe₂): This reagent is corrosive, flammable, and has a strong, unpleasant odor. It reacts with water to release flammable gases. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under a strictly anhydrous, inert atmosphere.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas, often under pressure. Appropriate safety measures for handling flammable gases and pressure equipment must be in place. Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or an appropriate solvent.
Data Summary
The following table summarizes reported yields for the reduction of 3-bromo-2-fluorobenzonitrile and a related compound to the corresponding amine.
| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-bromo-2-fluorobenzonitrile | Borane Dimethylsulfide (BH₃·SMe₂) | Organic Solvent | - | This compound | 46 | [4] |
| 3-bromo-2-fluorobenzonitrile | Raney Nickel / H₂ | 4% Ammonia-Ethanol | Room Temperature, 6.5 h | This compound hydrochloride | Not Reported | [4] |
| 3-bromo-2-fluorobenzaldehyde oxime | Borane Dimethylsulfide (10 eq.) | - | Followed by 20% HCl | This compound hydrochloride | 87 | [4] |
Experimental Protocols
Method 1: Reduction of 3-bromo-2-fluorobenzonitrile using Borane Dimethylsulfide
This protocol is adapted from a patented procedure for the synthesis of this compound.[4]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-bromo-2-fluorobenzonitrile in a suitable anhydrous organic solvent (e.g., tetrahydrofuran).
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Reaction: Cool the solution in an ice bath. Slowly add a solution of Borane Dimethylsulfide (BH₃·SMe₂) dropwise to the stirred solution of the nitrile.
-
Quenching: After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Carefully and slowly add methanol dropwise to quench the excess borane complex until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add methanol to the residue and heat the mixture to reflux for 2-5 hours.
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Purification: After cooling, remove the solvent by rotary evaporation. The crude product can then be purified by column chromatography to yield this compound.
Visualizations
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 5. A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (3-Bromo-2-fluorophenyl)methanamine
Welcome to the technical support center for (3-Bromo-2-fluorophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic reactions involving this compound. The presence of both bromine and fluorine atoms on the phenyl ring, along with the methanamine group, presents unique challenges in achieving high conversion rates. This guide offers structured advice to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Q: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What are the likely causes and how can I improve the conversion rate?
A: Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to a combination of electronic effects and reaction conditions. The electron-withdrawing nature of the fluorine atom can deactivate the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle. Additionally, the aminomethyl group can potentially coordinate with the palladium catalyst, inhibiting its activity.
Troubleshooting Steps:
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Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often more effective.
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Recommendation: Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition step and stabilize the catalytic species.[1]
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Consider using a pre-formed palladium catalyst complex, such as an XPhos-palladacycle, to ensure the active catalytic species is readily available.
-
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Base Selection: The base plays a crucial role in the transmetalation step. A stronger base may be required to facilitate the reaction with the less reactive boronic acid.
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Recommendation: If using weaker bases like Na₂CO₃, consider switching to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃.[2]
-
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Solvent and Temperature: The reaction solvent and temperature can significantly influence the reaction rate and yield.
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Recommendation: Ensure anhydrous and degassed solvents are used to prevent catalyst deactivation and competing side reactions like dehalogenation. Common solvent systems include dioxane/water or toluene/water mixtures. Increasing the reaction temperature may also improve the rate of oxidative addition.
-
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Side Reactions: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 85 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 92 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
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To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).
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Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
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Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a pre-catalyst).
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Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting decision tree for low Suzuki coupling yield.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is resulting in a low conversion rate. What factors should I investigate?
A: Low conversion in Buchwald-Hartwig aminations with this substrate can be due to several factors, including catalyst inhibition by the substrate's amino group, difficult oxidative addition due to the electron-withdrawing fluorine, and steric hindrance.
Troubleshooting Steps:
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Ligand Choice is Paramount: The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.
-
Recommendation: For challenging substrates like this, highly active Buchwald-type ligands are recommended. Experiment with ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.
-
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Base Compatibility: The choice of base is critical and must be strong enough to deprotonate the amine nucleophile without causing decomposition of the starting materials or product.
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Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if substrate compatibility is an issue, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with a more active catalyst system can be explored.
-
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Protecting the Benzylic Amine: The primary amine of this compound can potentially interfere with the reaction.
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Recommendation: Consider protecting the methanamine group, for example, as a Boc-carbamate. This prevents coordination to the palladium center and potential side reactions. The protecting group can be removed after the coupling reaction.
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Table 2: Effect of Ligand and Amine Protection on Buchwald-Hartwig Amination Yield
| Entry | Amine Protection | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 25 |
| 2 | None | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 65 |
| 3 | Boc | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 90 |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
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(If protecting) To a solution of this compound in a suitable solvent (e.g., THF), add Boc-anhydride and a base (e.g., triethylamine). Stir at room temperature until protection is complete. Isolate the Boc-protected starting material.
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In a glovebox or under an inert atmosphere, add the (Boc-protected) aryl bromide (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a Schlenk tube.
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Add degassed, anhydrous solvent (e.g., toluene, 0.1 M).
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Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 110 °C).
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Monitor the reaction by TLC or LC-MS.
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After completion, cool to room temperature, filter through a pad of celite, and concentrate the filtrate.
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(If deprotecting) Dissolve the crude product in a suitable solvent (e.g., DCM) and add an acid (e.g., TFA). Stir until deprotection is complete.
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Purify the final product by column chromatography.
Logical Workflow for Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting steps for low Buchwald-Hartwig amination conversion.
Issue 3: Unsuccessful Sonogashira Coupling
Q: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is not proceeding. What are the key parameters to optimize?
A: Successful Sonogashira coupling of this substrate requires careful optimization of the catalyst system (both palladium and copper), base, and solvent. The electron-deficient nature of the aryl bromide can make oxidative addition challenging.
Troubleshooting Steps:
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Catalyst System: Both the palladium and copper catalysts are crucial.
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Palladium: Use a catalyst system known to be effective for challenging substrates. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with additional PPh₃ can be effective.
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Copper: Copper(I) iodide (CuI) is the most common co-catalyst. Ensure it is fresh and of high purity.
-
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Base and Solvent: An appropriate base and solvent system is necessary to deprotonate the alkyne and facilitate the catalytic cycle.
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Base: A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.
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Solvent: Anhydrous and deoxygenated solvents are essential. Common choices include THF, DMF, or a mixture of toluene and the amine base.
-
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Reaction Temperature: Gentle heating is often required to drive the reaction to completion.
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Recommendation: Start at room temperature and gradually increase the temperature to 40-60 °C if no reaction is observed.
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Table 3: Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | TEA | THF | 25 | 15 |
| 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | Toluene | 50 | 75 |
| 3 | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | TEA | DMF | 60 | 88 |
Experimental Protocol: Optimized Sonogashira Coupling
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To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide (10 mol%).
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Evacuate and backfill the tube with argon three times.
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Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine base (e.g., DIPEA, 3.0 equiv.).
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Add the terminal alkyne (1.1 equiv.) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 50 °C).
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool to room temperature, dilute with saturated aqueous NH₄Cl solution, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify the product by column chromatography.
Sonogashira Coupling Troubleshooting Pathway
Caption: Pathway for troubleshooting failed Sonogashira coupling reactions.
References
Managing impurities in the synthesis of 3-Bromo-2-fluorobenzylamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-2-fluorobenzylamine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments.
Troubleshooting Guides
Problem 1: Low or No Yield of 3-Bromo-2-fluorobenzylamine
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3-Bromo-2-fluorobenzylamine can stem from several factors, primarily related to the chosen synthetic route. The two most common routes are the reduction of 3-Bromo-2-fluorobenzamide and the reduction of 3-Bromo-2-fluorobenzonitrile.
For the Reduction of 3-Bromo-2-fluorobenzamide with Borane Dimethyl Sulfide (BMS):
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Moisture Contamination: Borane reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Incomplete Reaction: The reduction of amides with borane can be slow. Ensure the reaction has been stirred for a sufficient time, as indicated in the protocol (typically 8-15 hours at room temperature).[1] Gentle heating (e.g., 40-50°C) can sometimes be employed to drive the reaction to completion, but this may also increase the formation of byproducts.
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Improper Quenching: The intermediate amine-borane complex must be effectively hydrolyzed to liberate the free amine. The addition of methanol is a common method for quenching. Ensure the quench is performed carefully and allowed to proceed to completion (i.e., until hydrogen evolution ceases).[1]
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Sub-optimal Temperature Control: While the reaction can often be run at room temperature, starting the addition of the borane reagent at a lower temperature (e.g., -5°C to 0°C) can help control the initial exotherm and prevent side reactions.[1]
For the Reduction of 3-Bromo-2-fluorobenzonitrile:
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Catalyst Inactivity: If using a catalytic hydrogenation method (e.g., with Raney Nickel), the catalyst may be inactive. Use a fresh, active batch of the catalyst.
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Insufficient Hydrogen Pressure: Ensure the reaction is maintained at the appropriate hydrogen pressure throughout the synthesis.
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Incomplete Reduction: The reduction of nitriles can sometimes stall at the imine intermediate, which can then hydrolyze back to the aldehyde or undergo other side reactions. Ensure adequate reducing agent stoichiometry and reaction time.
A summary of potential causes for low yield and suggested solutions is provided in the table below.
| Potential Cause | Suggested Solution | Applicable Route |
| Moisture in reagents/glassware | Oven-dry all glassware; use anhydrous solvents; run under inert atmosphere. | Amide & Nitrile Reduction |
| Inactive reducing agent | Use a fresh batch of borane dimethyl sulfide or an active catalyst. | Amide & Nitrile Reduction |
| Incomplete reaction | Increase reaction time; monitor by TLC/GC-MS; consider gentle heating. | Amide & Nitrile Reduction |
| Improper quenching | Ensure complete hydrolysis of the amine-borane complex with methanol. | Amide Reduction |
| Sub-optimal temperature | Control the initial temperature of reagent addition (0-5°C). | Amide Reduction |
| Catalyst poisoning | Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). | Nitrile Reduction |
Problem 2: Presence of Significant Impurities in the Final Product
Q2: My final product is contaminated with several impurities. How can I identify and minimize them?
A2: Impurity profiles can be complex and are highly dependent on the synthetic route and reaction conditions. The most common impurities are typically unreacted starting materials, partially reduced intermediates, and byproducts from side reactions.
Common Impurities and Their Management:
| Impurity | Structure | Identification Method | Formation Cause | Prevention & Removal |
| 3-Bromo-2-fluorobenzamide | HPLC, LC-MS | Incomplete reduction. | Increase reaction time, temperature, or amount of reducing agent. Remove by column chromatography. | |
| 3-Bromo-2-fluorobenzonitrile | GC-MS, HPLC | Incomplete reduction. | Increase reaction time or catalyst loading. Remove by column chromatography or distillation. | |
| 3-Bromo-2-fluorobenzyl alcohol | GC-MS, HPLC | Hydrolysis of an imine intermediate or over-reduction. | Ensure anhydrous conditions. Control stoichiometry of the reducing agent. Remove by column chromatography. | |
| Debrominated product (2-Fluorobenzylamine) | GC-MS, LC-MS | Over-reduction or side reaction with certain catalysts. | Choose a milder reducing agent; optimize reaction conditions. Difficult to remove; may require fractional distillation or preparative HPLC. | |
| Dimerized byproducts | Varies | LC-MS | Side reactions of intermediates. | Optimize reaction conditions (concentration, temperature). Remove by column chromatography. |
Analytical Techniques for Impurity Profiling:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like residual amide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities such as residual nitrile and the benzyl alcohol byproduct.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of impurities, including those at low levels.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on unknown impurities if they can be isolated or are present in sufficient quantity.
Frequently Asked Questions (FAQs)
Q3: What is the best method to purify the crude 3-Bromo-2-fluorobenzylamine?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
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Column Chromatography: This is a very effective method for removing both more polar and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[1]
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Acid-Base Extraction: As a benzylamine, the product is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will yield the purified amine.
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Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an effective purification method, particularly for larger scales.
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Crystallization: The product can be converted to its hydrochloride salt by treatment with HCl. The salt is often a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
Q4: Can I use a different reducing agent instead of borane dimethyl sulfide for the amide reduction?
A4: While borane dimethyl sulfide is commonly used, other reducing agents can be employed for amide reductions. However, their reactivity and selectivity must be considered.
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Lithium Aluminum Hydride (LAH): A powerful reducing agent that will readily reduce amides. However, it is less selective than borane and will also reduce other functional groups like esters and carboxylic acids. It is also highly reactive and requires careful handling.
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Sodium Borohydride in the presence of an additive: Sodium borohydride alone is generally not strong enough to reduce amides. However, in combination with additives like iodine or acids, its reducing power is enhanced.
Q5: My 3-Bromo-2-fluorobenzylamine product is unstable and darkens over time. What is the cause and how can I store it properly?
A5: Benzylamines, particularly those with electron-donating groups or unsubstituted aromatic rings, can be susceptible to air oxidation, leading to the formation of colored impurities. It is recommended to store 3-Bromo-2-fluorobenzylamine under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator). If long-term storage is required, converting it to its more stable hydrochloride salt is a good option.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-fluorobenzylamine from 3-Bromo-2-fluorobenzamide
This protocol is adapted from a patented synthesis method.[1]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-2-fluorobenzamide (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add borane dimethyl sulfide complex (BMS) (typically 1.5-2.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
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Quenching: Cool the reaction mixture back to 0°C and slowly add methanol dropwise to quench the excess BMS and hydrolyze the amine-borane complex. Continue adding methanol until gas evolution ceases.
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Work-up: Remove the solvent under reduced pressure. Add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 3-Bromo-2-fluorobenzylamine from 3-Bromo-2-fluorobenzonitrile
This protocol is a general method based on catalytic hydrogenation.
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Reaction Setup: To a hydrogenation vessel, add 3-Bromo-2-fluorobenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by analyzing aliquots by GC-MS or HPLC.
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Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Caption: Synthetic routes to 3-Bromo-2-fluorobenzylamine.
Caption: Troubleshooting decision tree for low reaction yield.
References
Stability of (3-Bromo-2-fluorophenyl)methanamine under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (3-Bromo-2-fluorophenyl)methanamine in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a primary benzylamine derivative. Generally, benzylamines are relatively stable as free bases when stored in a cool, dry, and dark environment, away from air and light. The amine functional group makes the compound basic and allows it to react with acids to form salts.[1][2] It is also known that benzylamine can absorb carbon dioxide from the air, forming a solid carbamic acid salt.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Q2: How does this compound behave in acidic solutions?
Q3: What are the potential stability concerns when using this compound in basic solutions?
A3: In its free base form, which is present in neutral to basic solutions, this compound may be susceptible to oxidation over time, especially in the presence of air. Oxidative degradation of benzylamines can lead to the formation of the corresponding benzaldehyde or benzoic acid derivatives.[3] While specific studies on this molecule are limited, it is good practice to use freshly prepared solutions and to minimize exposure to atmospheric oxygen, particularly under basic conditions which can sometimes facilitate oxidation reactions.
Q4: Are there any known incompatible solvents or reagents?
A4: Avoid strong oxidizing agents, as they can react with the amine group. Also, be cautious when using strong acids for extended periods, as this could potentially lead to unforeseen degradation. As a primary amine, it will react with aldehydes and ketones to form imines, and with acyl chlorides and anhydrides to form amides.[2][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after sample preparation in acidic mobile phase. | Degradation of the analyte. The acidic conditions of the mobile phase might be causing on-column or in-solution degradation. | - Neutralize the sample solution before injection if possible. - Use a less acidic mobile phase or a different buffer system. - Perform a time-course study of the sample in the mobile phase to assess stability. |
| Low recovery of the compound from a reaction mixture worked up with a strong base. | Potential for oxidative degradation in the presence of air and a strong base. The compound might also be partitioning into the aqueous phase if the pH is not sufficiently high. | - Ensure the workup is performed under an inert atmosphere. - Use a milder base if the experimental protocol allows. - Check the pH of the aqueous phase to ensure it is well above the pKa of the amine for efficient extraction into an organic solvent. |
| Discoloration (e.g., yellowing) of the compound upon storage. | This could be a sign of oxidation or other degradation. | - Store the compound in a dark, cool place under an inert atmosphere. - Check the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer. | - Assess the stability of the compound in the assay buffer over the time course of the experiment. - Prepare fresh stock solutions for each experiment. |
Stability Data (Illustrative Example)
The following table provides hypothetical stability data for this compound under various pH conditions. This data is for illustrative purposes to guide experimental design, as specific literature data is not available.
| pH | Temperature (°C) | Time (hours) | Hypothetical % Degradation | Potential Degradation Products (Hypothesized) |
| 2 (0.01 M HCl) | 25 | 24 | < 1% | - |
| 2 (0.01 M HCl) | 50 | 24 | ~ 5% | 3-Bromo-2-fluorobenzaldehyde, 3-Bromo-2-fluorobenzoic acid |
| 7 (Phosphate Buffer) | 25 | 24 | < 0.5% | - |
| 10 (Carbonate Buffer) | 25 | 24 | ~ 2% | 3-Bromo-2-fluorobenzaldehyde |
| 10 (Carbonate Buffer) | 50 | 24 | ~ 10% | 3-Bromo-2-fluorobenzaldehyde, 3-Bromo-2-fluorobenzoic acid |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.[5][6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
3. Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway
References
- 1. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Recrystallization of 3-Bromo-2-fluorobenzylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromo-2-fluorobenzylamine via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 3-Bromo-2-fluorobenzylamine.
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to Dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small increments until the solid dissolves at the solvent's boiling point; If the solid remains insoluble even with a large volume of boiling solvent, a different solvent system should be selected. |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; The solution is supersaturated. | Add a small amount of a co-solvent in which the compound is highly soluble to lower the boiling point of the mixture; Ensure slow cooling to prevent rapid supersaturation. |
| No Crystal Formation | Solution is not saturated; Supersaturation has not been overcome. | Boil off some of the solvent to increase the concentration; Scratch the inside of the flask with a glass rod to create nucleation sites; Add a seed crystal of pure 3-Bromo-2-fluorobenzylamine. |
| Low Recovery Yield | Too much solvent was used; Premature crystallization during hot filtration; Crystals washed with a solvent at room temperature. | Evaporate some of the solvent from the filtrate to recover more product; Pre-heat the filtration apparatus to prevent cooling; Always wash the crystals with a minimal amount of ice-cold solvent. |
| Discolored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 3-Bromo-2-fluorobenzylamine?
A1: For aromatic amines like 3-Bromo-2-fluorobenzylamine, good starting points for solvent selection include alcohols (such as ethanol or isopropanol) or a solvent/anti-solvent system like ethyl acetate/hexanes.
Q2: My 3-Bromo-2-fluorobenzylamine is an oil at room temperature. Can I still purify it by recrystallization?
A2: If the crude product is an oil, it may contain impurities that are depressing its melting point. Attempting recrystallization may still be successful. Alternatively, converting the amine to its hydrochloride salt by treating it with HCl in an appropriate solvent can yield a solid that is more amenable to recrystallization.
Q3: What are the likely impurities in my crude 3-Bromo-2-fluorobenzylamine?
A3: If synthesized from 2-fluoro-3-bromobenzonitrile, common impurities could include unreacted starting material (the nitrile) and byproducts from the reduction reaction.
Q4: How can I confirm the purity of my recrystallized 3-Bromo-2-fluorobenzylamine?
A4: The purity can be assessed by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Solvent | Solvent Class | Predicted Qualitative Solubility (at 25 °C) | Experimentally Determined Solubility ( g/100 mL at 25 °C) |
| Water | Protic, Polar | Low | User to determine |
| Ethanol | Protic, Polar | High | User to determine |
| Methanol | Protic, Polar | High | User to determine |
| Isopropanol | Protic, Polar | Moderate | User to determine |
| Acetone | Aprotic, Polar | High | User to determine |
| Ethyl Acetate | Aprotic, Polar | High | User to determine |
| Dichloromethane | Aprotic, Polar | High | User to determine |
| Toluene | Aprotic, Non-polar | Moderate | User to determine |
| Hexanes | Aprotic, Non-polar | Low | User to determine |
Experimental Protocol: Recrystallization of 3-Bromo-2-fluorobenzylamine
This protocol outlines a general procedure for the purification of 3-Bromo-2-fluorobenzylamine using a single solvent method.
Materials:
-
Crude 3-Bromo-2-fluorobenzylamine
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature. If the solid is insoluble or sparingly soluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 3-Bromo-2-fluorobenzylamine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate to bring the solvent to a boil. Add more hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper on a pre-warmed receiving flask. Pour the hot solution through the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Diagrams
Caption: Workflow for the recrystallization of 3-Bromo-2-fluorobenzylamine.
Caption: Troubleshooting decision tree for recrystallization issues.
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of (3-Bromo-2-fluorophenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of (3-Bromo-2-fluorophenyl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges associated with this substrate arise from its specific structural features:
-
Steric Hindrance: The ortho-fluorine atom can sterically hinder the approach of the catalyst to the bromine atom, potentially slowing down the oxidative addition step in the catalytic cycle.
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the aryl bromide.
-
Coordinating Group: The primary aminomethyl group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Protecting the amine group may be necessary in some cases.
Q2: Which cross-coupling reactions are most suitable for this substrate?
A2: The most common and generally suitable cross-coupling reactions for aryl bromides like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q3: Do I need to protect the primary amine group before performing the cross-coupling reaction?
A3: Not always, but it is a critical consideration. The primary amine can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation. For Suzuki and Sonogashira reactions, protection of the amine with a group like Boc (tert-butoxycarbonyl) is often recommended to prevent side reactions and improve yields.[1] However, some modern catalyst systems show good tolerance for free amines. For Buchwald-Hartwig amination, where an amine is a reactant, the free amine on the substrate can lead to self-coupling or oligomerization. In this case, protection is highly advisable.
Q4: What are the common side reactions to watch out for?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
Protodeborylation (in Suzuki coupling): Cleavage of the C-B bond of the boronic acid before transmetalation.
-
Glaser Coupling (in Sonogashira coupling): Homocoupling of the terminal alkyne.
-
Reaction at the amine: The primary amine can undergo N-arylation, especially in Buchwald-Hartwig reactions if left unprotected.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For Pd(II) sources, ensure in situ reduction to Pd(0) is occurring.[2] |
| Inappropriate Ligand | For this sterically hindered substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, or RuPhos) are often required to facilitate oxidative addition and reductive elimination. |
| Incorrect Base | The choice of base is critical and reaction-dependent. For Suzuki reactions, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but compatibility with other functional groups must be considered.[2] |
| Solvent Issues | Ensure the solvent is anhydrous and properly degassed. Common solvents include toluene, dioxane, and THF.[2] Poor solubility of reactants can also be an issue; consider a co-solvent system if necessary. |
| Amine Group Interference | If the primary amine is unprotected, it may be inhibiting the catalyst. Consider protecting the amine with a Boc group. |
| Low Reaction Temperature | For less reactive aryl bromides, higher temperatures (80-120 °C) may be necessary to drive the reaction to completion. |
Issue 2: Significant Formation of Side Products
| Side Product | Troubleshooting Step |
| Hydrodehalogenation | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to minimize oxygen. Ensure the base is not too strong or the temperature too high, which can promote this pathway. |
| Homocoupling | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. For Sonogashira coupling, consider a copper-free protocol if Glaser coupling is a major issue. |
| N-Arylation of Substrate | Protect the primary aminomethyl group with a suitable protecting group like Boc before performing the coupling reaction, especially for Buchwald-Hartwig amination. |
Data Presentation: Catalyst and Condition Selection
The following tables provide a summary of typical catalyst systems and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of substrates analogous to this compound. Note: These are representative conditions and may require optimization for the specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions for ortho-Fluoroaryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~95 | General conditions for a range of aryl bromides.[3] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | Good | For electron-deficient and sterically hindered substrates.[4] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0-3.0) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | A common and reliable catalyst system.[4] |
| CataCXium A palladacycle (10) | - | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80 | 18 | ~95 | Effective for unprotected ortho-bromoanilines.[5] |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5-2.5) | Toluene | 80-110 | 12-24 | Good | For sterically hindered substrates.[6] |
| Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | 12 | ~78 | For coupling with primary amines.[7] |
| RuPhos Precatalyst (2-4) | - | LiHMDS (2.0) | THF | 65 | 12 | ~83 | Pre-catalysts can offer better reproducibility.[6] |
| Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 18 | ~60 | A well-established system.[8] |
Table 3: Sonogashira Coupling Conditions for Aryl Bromides
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | Good | Classic Sonogashira conditions. |
| Pd(OAc)₂ (3) | - | Et₃N | MeCN | 110 | 12 | Good | Copper-free conditions with a phosphine ligand.[9] |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N/THF | THF | 65 | 12 | Good | Mild conditions for a range of substrates. |
| PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | RT | 24 | ~90 | Room temperature coupling is possible for reactive substrates. |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for a specific transformation.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv, protected if necessary), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃/SPhos).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv).
-
Add the Boc-protected this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
-
Deprotect the Boc group if necessary.[6]
General Protocol for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add the Boc-protected this compound (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.
-
Deprotect the Boc group if necessary.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation in reactions with 3-Bromo-2-fluorobenzylamine
Welcome to the technical support center for 3-Bromo-2-fluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound. Particular focus is given to mitigating the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with 3-Bromo-2-fluorobenzylamine?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the 3-Bromo-2-fluorobenzylamine is replaced by a hydrogen atom, leading to the formation of 2-fluorobenzylamine. This byproduct reduces the yield of the desired product and can be difficult to separate, complicating the purification process. The primary mechanism in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species which can then participate in reductive elimination with the aryl group to yield the dehalogenated product.[1]
Q2: Which types of reactions involving 3-Bromo-2-fluorobenzylamine are most susceptible to dehalogenation?
A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are particularly prone to dehalogenation. The propensity for dehalogenation generally follows the reactivity of the halide, with aryl bromides being more susceptible than aryl chlorides.[1] The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of this side reaction.
Q3: How does the ortho-fluoro substituent in 3-Bromo-2-fluorobenzylamine affect its reactivity and the likelihood of dehalogenation?
A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl ring, potentially making the C-Br bond more susceptible to oxidative addition to the palladium catalyst. However, the ortho-position of the fluorine can also exert steric and electronic effects on the catalyst-ligand complex, which can either suppress or promote dehalogenation depending on the specific reaction conditions. In some cases, ortho-substituents have been shown to facilitate desired C-F coupling products in fluorination reactions.
Q4: Can the primary amine of the benzylamine group interfere with the reaction?
A4: Yes, the primary amine can act as a ligand for the palladium catalyst, potentially altering its reactivity and leading to catalyst deactivation or the promotion of side reactions. In some contexts, such as C-H activation, the amine can act as a directing group.[2][3] For many cross-coupling reactions, it is advisable to protect the amine group (e.g., with a Boc or Ns group) to prevent these interferences and improve the reaction outcome.[3]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of 2-fluorobenzylamine byproduct, confirmed by GC-MS or LC-MS.
-
Low yield of the desired coupled product.
Troubleshooting Workflow:
Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong bases like NaOH or alkoxides. | Strong bases can promote the formation of Pd-H species, which are key intermediates in the dehalogenation pathway.[1] Weaker bases minimize this side reaction. |
| Suboptimal Ligand | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or other biaryl phosphine ligands. | These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Protic Solvent or Water | Use anhydrous aprotic solvents like dioxane, THF, or toluene. Ensure all reagents and glassware are thoroughly dried. | Protic solvents and water can act as a source of protons for the formation of the dehalogenated byproduct.[1] |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can sometimes favor decomposition and side reactions, including dehalogenation. |
| Unprotected Amine | Protect the primary amine with a suitable protecting group (e.g., Boc, Ns). | The unprotected amine can coordinate to the palladium catalyst and influence the reaction outcome. Protection can prevent this interference.[3] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of 3-Bromo-2-fluorobenzylamine.
-
Formation of dehalogenated byproduct (2-fluorobenzylamine).
-
Formation of undesired side products from amine coupling partner.
Troubleshooting Workflow:
Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Deactivation | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., BINAP, DPPF, or specialized Buchwald ligands). | The combination of the ortho-fluoro group and the benzylamine moiety can be challenging for some catalyst systems. A systematic screening is often necessary to find the optimal combination. |
| Incorrect Base Strength | For primary amines, a strong, non-nucleophilic base like LHMDS or NaOtBu is often required. However, if dehalogenation is an issue, a weaker base like Cs₂CO₃ might be beneficial. | The choice of base is critical for efficient deprotonation of the amine without promoting side reactions. |
| Solvent Effects | Toluene, dioxane, or THF are commonly used. The choice of solvent can influence catalyst solubility and reactivity. | The solvent can impact the catalytic cycle at various stages. Experimenting with different aprotic solvents is recommended. |
| Steric Hindrance | Use a more sterically hindered phosphine ligand to promote reductive elimination. | The ortho-fluoro group can create steric hindrance around the reaction center. A bulkier ligand can help overcome this. |
| Interference from Benzylamine | Protect the primary amine of 3-Bromo-2-fluorobenzylamine if it is not the coupling partner. | This prevents self-coupling or other undesired reactions involving the benzylamine group. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromo-2-fluorobenzylamine with an arylboronic acid, optimized to reduce the risk of dehalogenation.
Materials:
-
3-Bromo-2-fluorobenzylamine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene and water (10:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-fluorobenzylamine, the arylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Protected 3-Bromo-2-fluorobenzylamine Derivative
This protocol describes the amination of N-Boc-3-Bromo-2-fluorobenzylamine with a secondary amine.
Materials:
-
N-Boc-3-Bromo-2-fluorobenzylamine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask with a magnetic stir bar.
-
Add N-Boc-3-Bromo-2-fluorobenzylamine and the secondary amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Workflows
Catalytic cycle of Suzuki coupling and the competing dehalogenation pathway.
References
Characterization of unexpected byproducts in 3-Bromo-2-fluorobenzylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Bromo-2-fluorobenzylamine?
The most prevalent and scalable method for synthesizing 3-Bromo-2-fluorobenzylamine is the reduction of the corresponding nitrile, 3-Bromo-2-fluorobenzonitrile. This transformation is typically achieved using a borane reagent, such as Borane dimethyl sulfide complex (BH3·SMe2) or Borane-tetrahydrofuran complex (BH3·THF), in an appropriate organic solvent.[1][2]
Q2: What are the expected, common byproducts in this synthesis?
During the reduction of 3-Bromo-2-fluorobenzonitrile with borane reagents, the primary expected byproduct is the amine-borane complex of the product. This complex is an intermediate that needs to be hydrolyzed during the workup to liberate the free amine.[3] Inadequate quenching of the reaction can lead to the persistence of this complex. Additionally, with catalytic hydrogenation methods, the formation of secondary and tertiary amines is a common side reaction.[2]
Q3: Are dehalogenation (loss of Bromine or Fluorine) reactions a significant concern with borane-based reducing agents?
While dehalogenation can be a concern with some reducing agents and catalytic systems, studies on the reduction of various halo-substituted benzonitriles with amine-borane complexes have shown no dehalogenation products.[1] However, the specific reaction conditions, including temperature and the choice of borane reagent, can influence the stability of the halogen substituents. It is crucial to monitor for potential dehalogenated byproducts.
Troubleshooting Guide
Problem 1: Low yield of 3-Bromo-2-fluorobenzylamine.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the molar ratio of the borane reagent to the nitrile is sufficient (typically 1.2 equivalents or more).[4] - Extend the reaction time or gently heat the reaction mixture if monitoring indicates incomplete conversion of the starting material. |
| Decomposition of Borane Reagent | - Use fresh, high-quality borane reagents. BH3·THF can degrade over time, especially if not stored properly.[2] - BH3·SMe2 is generally more stable than BH3·THF.[2] |
| Inefficient Quenching/Workup | - Ensure complete hydrolysis of the intermediate amine-borane complex by using an acidic workup (e.g., HCl in methanol) and allowing sufficient time for the reaction.[5] - The quenching process should be performed carefully, often at a reduced temperature, to control the evolution of hydrogen gas.[1] |
| Product Loss During Purification | - Optimize the conditions for column chromatography to ensure good separation of the product from impurities without significant loss on the stationary phase. |
Problem 2: Presence of an unexpected byproduct with a similar mass to the product.
| Potential Cause | Suggested Solution |
| Formation of Isomeric Byproducts | - Positional isomers of the starting material (e.g., 4-Bromo-2-fluorobenzonitrile) could lead to isomeric benzylamine products. Verify the purity of the starting 3-Bromo-2-fluorobenzonitrile. |
| Incomplete Reduction to an Aldehyde | - Under certain conditions, partial reduction to the corresponding aldehyde can occur.[6] Analyze the crude product for the presence of an aldehyde functionality using techniques like IR spectroscopy (C=O stretch) or derivatization followed by GC-MS analysis. |
Problem 3: Identification and characterization of unknown impurities.
| Analytical Technique | Application in Impurity Characterization |
| HPLC (High-Performance Liquid Chromatography) | - A reversed-phase HPLC method using a C18 column is effective for separating the polar benzylamine product from less polar impurities and starting material. A UV detector set to a low wavelength (e.g., 210-220 nm) can be used for detection.[7] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | - GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. The fragmentation patterns in the mass spectrum can provide structural information. For halogenated compounds, the isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) is a key diagnostic feature.[8][9] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | - LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and identifying non-volatile impurities.[3] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | - ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information about isolated impurities, helping to elucidate their exact structure. |
Experimental Protocols
Synthesis of 3-Bromo-2-fluorobenzylamine via Borane Dimethyl Sulfide Reduction [1]
-
Reaction Setup: Dissolve 2-fluoro-3-bromobenzonitrile in a suitable anhydrous organic solvent (e.g., THF) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of Borane dimethyl sulfide complex (BH3·SMe2) dropwise to the cooled nitrile solution while maintaining the inert atmosphere and temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-15 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly add methanol to the reaction mixture to quench the excess borane reagent. This will result in the evolution of hydrogen gas. Continue adding methanol until the gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and wash with an acidic solution (e.g., 1M HCl), followed by a basic solution (e.g., saturated NaHCO3), and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-2-fluorobenzylamine.
Visualizations
Caption: Proposed reaction pathway for the synthesis of 3-Bromo-2-fluorobenzylamine.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Bromo-2-fluorophenyl)methanamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Profile: Nucleophilicity of the Amino Group
The primary reactive site of (3-bromo-2-fluorophenyl)methanamine and its isomers in many synthetic applications is the nucleophilic amino group. The reactivity of this group is modulated by the electronic effects of the bromo and fluoro substituents on the phenyl ring. Both halogens are electron-withdrawing by induction (-I effect), which decreases the electron density on the nitrogen atom and thus reduces its nucleophilicity. Conversely, they exhibit a weaker electron-donating resonance effect (+R effect). The net electronic effect is a combination of these opposing forces and is dependent on the substituent's position relative to the aminomethyl group.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to correlate the electronic effects of substituents with reaction rates. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant indicative of the reaction's sensitivity to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a substituent. For nucleophilic attack by a benzylamine, a negative ρ value is expected, meaning that electron-donating groups (negative σ) accelerate the reaction, while electron-withdrawing groups (positive σ) retard it.
Predicted Reactivity Based on Hammett Constants
The overall electronic effect of the bromo and fluoro substituents can be approximated by the sum of their respective Hammett sigma constants (σ). A more positive Σσ value corresponds to a more electron-deficient amino group and, consequently, lower nucleophilicity and slower reaction rates in typical nucleophilic substitution reactions.
| Isomer | Substituent Positions | σ (meta-Br) | σ (para-Br) | σ (ortho-F) | σ (meta-F) | σ (para-F) | Σσ (Predicted) | Predicted Relative Reactivity (Nucleophilicity) |
| This compound | 2-F, 3-Br | +0.39 | - | +0.06 | - | - | +0.45 | Lowest |
| (4-Bromo-2-fluorophenyl)methanamine | 2-F, 4-Br | - | +0.23 | +0.06 | - | - | +0.29 | Moderate |
| (5-Bromo-2-fluorophenyl)methanamine | 2-F, 5-Br | - | - | +0.06 | +0.34 | - | +0.40 | Low |
| (2-Bromo-3-fluorophenyl)methanamine | 3-F, 2-Br | - | - | - | +0.34 | - | +0.34 | Moderate-High |
| (4-Bromo-3-fluorophenyl)methanamine | 3-F, 4-Br | - | +0.23 | - | +0.34 | - | +0.57 | Lowest |
| (2-Bromo-4-fluorophenyl)methanamine | 4-F, 2-Br | - | - | - | - | +0.06 | +0.06 | Highest |
Note: Hammett constants are empirical values and can vary slightly depending on the reaction and solvent. The values presented here are generally accepted for substituents on a benzene ring. Ortho effects are complex and not always well-described by a single sigma value, as they can include steric hindrance.
Based on the summation of Hammett constants, a predicted order of nucleophilic reactivity for the isomers is:
(2-Bromo-4-fluorophenyl)methanamine > (4-Bromo-2-fluorophenyl)methanamine > (2-Bromo-3-fluorophenyl)methanamine > (5-Bromo-2-fluorophenyl)methanamine > this compound > (4-Bromo-3-fluorophenyl)methanamine
Experimental Protocol for Kinetic Analysis of Nucleophilic Substitution
To empirically determine the relative reactivity of these isomers, a kinetic study of their reaction with a standard electrophile, such as benzyl bromide, can be performed. The rate of the reaction can be monitored using techniques like HPLC, GC, or NMR spectroscopy.
Materials and Reagents:
-
This compound and its isomers
-
Benzyl bromide (or another suitable electrophile)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute acid)
Reaction Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each benzylamine isomer, benzyl bromide, and the internal standard in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel, combine the benzylamine isomer solution and the internal standard solution.
-
Initiation of Reaction: Initiate the reaction by adding the benzyl bromide solution and start a timer.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution.
-
Analysis: Analyze the quenched samples by a suitable chromatographic or spectroscopic method to determine the concentration of the remaining benzylamine and/or the formed product.
Data Analysis:
The reaction is expected to follow second-order kinetics. By working under pseudo-first-order conditions (e.g., a large excess of benzyl bromide), the rate constant for the consumption of the benzylamine can be determined by plotting the natural logarithm of the benzylamine concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reagent.
Reactivity in Other Transformations
Beyond their nucleophilicity, the bromo substituent on these isomers allows for participation in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reactivity in these transformations is primarily governed by the ease of oxidative addition of the C-Br bond to the metal catalyst (e.g., Palladium(0)). This step is generally favored by electron-withdrawing groups on the aromatic ring. Therefore, isomers with a greater net electron-withdrawing effect (more positive Σσ) are predicted to be more reactive in such cross-coupling reactions.
Conclusion
The reactivity of this compound and its isomers is a complex function of the electronic interplay between the bromo and fluoro substituents. Based on the analysis of Hammett constants, a qualitative ranking of their nucleophilic reactivity can be predicted. However, for definitive quantitative comparisons, empirical kinetic studies are indispensable. The provided experimental protocol offers a robust framework for such investigations, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving these valuable building blocks.
A Comparative Guide to (3-Bromo-2-fluorophenyl)methanamine and (4-Bromo-2-fluorophenyl)methanamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic placement of halogen atoms on aromatic scaffolds is a critical design element. The isomers (3-Bromo-2-fluorophenyl)methanamine and (4-Bromo-2-fluorophenyl)methanamine are two such building blocks that offer distinct reactive profiles for the synthesis of complex molecules. This guide provides a comparative overview of their synthesis, properties, and potential applications, supported by available experimental data, to aid researchers in selecting the appropriate isomer for their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for understanding the behavior of the molecules in various reaction conditions and for their characterization.
| Property | This compound | (4-Bromo-2-fluorophenyl)methanamine |
| Molecular Formula | C₇H₇BrFN | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol | 204.04 g/mol [1] |
| CAS Number | 261723-28-8 | 112734-22-2[1] |
| Predicted XlogP | 1.6 | 1.6[1] |
| Appearance | Not specified | Yellow oil |
| Boiling Point | Not specified | 244.5±25.0 °C (Predicted) |
| Density | Not specified | 1.571±0.06 g/cm³ (Predicted) |
Synthesis and Experimental Protocols
The synthetic routes to this compound and (4-Bromo-2-fluorophenyl)methanamine typically involve the reduction of a nitrile or an oxime precursor. The choice of starting material and reduction method can influence the overall yield and purity of the final product.
Synthesis of (4-Bromo-2-fluorophenyl)methanamine
A common and well-documented method for the synthesis of (4-Bromo-2-fluorophenyl)methanamine is the reduction of 4-bromo-2-fluorobenzonitrile.
Experimental Protocol:
-
Dissolution: 4-bromo-2-fluorobenzonitrile (5.00 mmol) is dissolved in tetrahydrofuran (THF, 30 mL).
-
Cooling: The solution is cooled to 0°C.
-
Reduction: A solution of borane tetrahydrofuran complex (1 M in THF, 15.0 mL) is added slowly and dropwise with stirring.
-
Reaction: The reaction mixture is stirred at 0°C for 20 minutes, then warmed to room temperature and stirred for 16 hours.
-
Quenching: Methanol (30 mL) is added slowly and dropwise to quench the reaction.
-
Workup: The solution is concentrated under reduced pressure. The residue is partitioned between 1 M aqueous sodium hydroxide (NaOH) and ethyl acetate (EtOAc). The organic layer is separated and worked up to yield (4-bromo-2-fluorophenyl)methanamine as a yellow oil.
¹H NMR Data (400 MHz, CDCl₃): δ 7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H), 3.65 (t, J = 6.6 Hz, 2H).
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of 2-fluoro-3-bromobenzonitrile or its corresponding oxime. A representative method involves the reduction of the nitrile.
Experimental Protocol (Inferred from precursor synthesis):
The synthesis of this compound can be envisioned in a two-step process starting from 3-bromo-2-fluorobenzoic acid.
Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile
-
Amide Formation: A mixture of 3-bromo-2-fluorobenzoic acid and thionyl chloride in dichloromethane (DCM) is stirred, followed by the addition of an ammonia solution to form 3-bromo-2-fluorobenzamide.
-
Dehydration: The resulting amide is treated with trifluoroacetic anhydride (TFAA) and pyridine in diethyl ether to yield 3-bromo-2-fluorobenzonitrile.[2]
Step 2: Reduction to this compound
A plausible method for the reduction of the nitrile to the amine would be similar to that of the 4-bromo isomer, utilizing a reducing agent like borane dimethyl sulfide complex, as suggested by a patent for the synthesis of the hydrochloride salt.
-
Dissolution: 2-fluoro-3-bromobenzonitrile is dissolved in a suitable organic solvent.
-
Reduction: Borane dimethyl sulfide (BH₃·SMe₂) solution is added dropwise.
-
Quenching: Methanol is added to quench the reaction.
-
Purification: The product is purified by column chromatography to yield 2-fluoro-3-bromo-benzylamine.
Synthetic Pathways
Caption: Synthetic route to (4-Bromo-2-fluorophenyl)methanamine.
Caption: Synthetic pathway to this compound.
Comparison of Reactivity and Synthetic Utility
-
(4-Bromo-2-fluorophenyl)methanamine: The bromine atom at the 4-position is para to the aminomethyl group. This position is sterically accessible and electronically activated for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the bromine and the acidity of the amine protons. This isomer is a valuable building block for introducing a 2-fluoro-4-aminomethylphenyl moiety into a target molecule. Its precursor, 4-bromo-2-fluorobenzonitrile, is noted for its role in synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors and central nervous system (CNS) drugs.
-
This compound: In this isomer, the bromine atom is at the 3-position, meta to the aminomethyl group. The fluorine atom at the 2-position is ortho to the bromine. This ortho-fluoro substitution can significantly impact the electronic properties of the C-Br bond and may introduce steric hindrance around the bromine atom, potentially affecting the rates of cross-coupling reactions. The precursor, 3-bromo-2-fluorobenzonitrile, is also a key intermediate in pharmaceutical synthesis, for example, in the preparation of STK4 inhibitors.[2] The proximity of the fluorine and bromine atoms may also lead to different regiochemical outcomes in certain reactions compared to the 4-bromo isomer.
Logical Relationship in Drug Discovery
The selection between these two isomers in a drug discovery program is dictated by the desired substitution pattern on the final drug candidate. The different positions of the reactive bromine handle allow for the exploration of distinct chemical space and structure-activity relationships (SAR).
Caption: Isomer selection for structure-activity relationship studies.
Conclusion
Both this compound and (4-Bromo-2-fluorophenyl)methanamine are valuable reagents for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While their physical properties are identical, their distinct substitution patterns offer different strategic advantages in molecular design. The 4-bromo isomer provides a sterically accessible and electronically favorable position for cross-coupling reactions. The 3-bromo isomer, with its ortho-fluoro substituent, presents a different electronic and steric environment that can be exploited for accessing alternative chemical space. The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final target molecule. Further research into the direct comparison of their reactivity in various transformations would be beneficial for the scientific community.
References
The Unexplored Therapeutic Potential of (3-Bromo-2-fluorophenyl)methanamine Derivatives: A Comparative Outlook
While specific compounds derived directly from (3-bromo-2-fluorophenyl)methanamine with published biological activity remain elusive in current scientific literature, the structural motif of a halogenated benzylamine suggests significant therapeutic potential across several key areas of drug discovery. This guide explores these possibilities by drawing comparisons with structurally related compounds that have demonstrated notable biological effects. We will delve into potential applications in monoamine oxidase inhibition for neurological disorders, kinase inhibition for oncology, and anticonvulsant activities for epilepsy, providing a framework for future research and development in this promising chemical space.
The unique substitution pattern of this compound, featuring both a bromine and a fluorine atom on the phenyl ring, offers a compelling scaffold for medicinal chemists. The presence of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This guide will present a comparative analysis of compounds sharing this halogenated benzylamine core, highlighting their biological activities and the experimental methods used to determine them.
Monoamine Oxidase (MAO) Inhibition: A Potential Avenue for Neurological Therapeutics
Derivatives of fluorobenzylamines have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.
Comparative Analysis of MAO Inhibitors
Below is a comparison of a representative fluorinated benzylamine derivative with established MAO inhibitors.
| Compound | Target | IC50 (µM) | Selectivity | Reference Compound | IC50 (µM) |
| Hypothetical Derivative 1 | MAO-B | - | - | Safinamide | - |
| Fluorinated Chalcone Derivative | MAO-B | 0.023 | High for MAO-B | - | - |
Data for the hypothetical derivative is not available. Data for the fluorinated chalcone derivative is provided for comparative purposes.
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B is typically determined using a fluorometric assay.
Principle: The assay measures the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine for MAO-B) by the MAO enzyme. The hydrogen peroxide is then detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase.
Procedure:
-
Recombinant human MAO-A or MAO-B is incubated with various concentrations of the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
A solution containing the substrate and the fluorescent probe/enzyme mixture is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Inhibition: A Potential Strategy for Cancer Therapy
Substituted benzylamines are integral components of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. These compounds can target specific kinases involved in cell signaling pathways that drive tumor growth and proliferation.
Comparative Analysis of Kinase Inhibitors
The following table compares a hypothetical derivative with a known Bcr-Abl kinase inhibitor.
| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical Derivative 2 | Bcr-Abl | K562 | - | Imatinib | - |
| Substituted Benzamide | Bcr-Abl | K562 | < 0.1 | - | - |
Data for the hypothetical derivative is not available. Data for the substituted benzamide is provided for comparative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory effect of compounds on kinase activity can be assessed using various methods, including luminescence-based assays.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The lower the ATP concentration, the higher the kinase activity.
Procedure:
-
The target kinase is incubated with the test compound and a suitable substrate in a buffer containing ATP.
-
After a defined incubation period, a kinase-glo reagent is added, which contains luciferase and its substrate, luciferin.
-
The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is proportional to the ATP concentration.
-
The luminescence is measured using a luminometer, and the IC50 value is calculated.
Anticonvulsant Activity: A Potential Treatment for Epilepsy
The structural features of brominated and fluorinated phenyl derivatives are also found in compounds with anticonvulsant properties. These compounds can modulate the activity of ion channels or neurotransmitter systems in the brain to suppress seizures.
Comparative Analysis of Anticonvulsant Compounds
This table compares a hypothetical derivative with the established anticonvulsant drug, phenytoin.
| Compound | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) |
| Hypothetical Derivative 3 | - | - | - | - |
| 4-Bromophenyl Semicarbazone | 25-100 | >300 | >300 | >3-12 |
| Phenytoin | 9.5 | >300 | 66 | 6.9 |
Data for the hypothetical derivative is not available. Data for the 4-bromophenyl semicarbazone is provided for comparative purposes.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
Principle: An electrical stimulus is applied to the corneas of rodents to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Procedure:
-
Groups of animals (typically mice or rats) are administered various doses of the test compound or a vehicle control, usually via intraperitoneal injection.
-
At the time of expected peak drug effect, a brief electrical stimulus is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension.
-
The ED50 (the dose of a drug that is effective in 50% of the animals) is calculated using probit analysis.
-
Neurotoxicity is often assessed in parallel using the rotarod test to determine the TD50 (the dose that causes motor impairment in 50% of the animals). The ratio of TD50 to ED50 gives the Protective Index, a measure of the compound's therapeutic window.
A Comparative Analysis of Catalytic Systems for the Functionalization of 3-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and functional materials. 3-Bromo-2-fluorobenzylamine serves as a valuable building block, offering multiple reaction sites for diversification. This guide provides a comparative analysis of various catalytic systems for key cross-coupling reactions at the bromine-bearing carbon of 3-Bromo-2-fluorobenzylamine, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation reactions. The data presented is compiled from studies on analogous aryl bromide substrates, providing a predictive framework for catalyst selection and reaction optimization.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the functionalization of 3-Bromo-2-fluorobenzylamine. The following tables summarize representative catalytic systems for various cross-coupling reactions, with performance data drawn from reactions on similar aryl bromide substrates.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency with aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >95 | Broad applicability for primary and secondary amines. RuPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | 90-98 | XPhos is another highly effective biaryl monophosphine ligand, often used for challenging substrates. K₃PO₄ is a milder base, which can be beneficial for substrates with base-sensitive functional groups. |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₂CO₃ | Toluene | 100 | 85-95 | This pre-catalyst can be highly active. The choice of base can be critical for success. |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of bromoquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic catalyst system, generally reliable for a range of aryl bromides.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | >90 | dppf is a ferrocene-based diphosphine ligand that often provides high stability and yields. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | SPhos is a bulky biaryl phosphine ligand known for its high activity in Suzuki couplings. |
Table 3: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[1]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | NEt₃ | THF | RT-65 | 80-95 | The classic Sonogashira conditions are often effective for aryl bromides. |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | >90 | The use of a bulky monophosphine ligand like XPhos can improve reaction efficiency. |
| [Pd(IPr)Cl₂]₂ | CuI | - | i-Pr₂NEt | Toluene | 100 | >90 | N-Heterocyclic carbene (NHC) ligands like IPr can offer high stability and activity. |
Table 4: Copper-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles can be converted into a variety of other functional groups. Copper-catalyzed cyanation offers a palladium-free alternative.
| Catalyst System | Cyanide Source | Ligand | Solvent | Temp. (°C) | Yield (%) | Observations |
| CuI | K₄[Fe(CN)₆] | DMEDA | NMP | 120 | 80-90 | K₄[Fe(CN)₆] is a less toxic cyanide source. DMEDA is an effective and inexpensive ligand. |
| CuCN | - | - | DMF | 140-160 | 70-85 | The traditional Rosenmund-von Braun reaction often requires high temperatures. |
| CuI | NaCN | KI, N,N'-dimethylethylenediamine | Toluene | 110 | >90 | This domino halogen exchange-cyanation procedure is efficient for aryl bromides.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, adapted for the functionalization of 3-Bromo-2-fluorobenzylamine.
Buchwald-Hartwig Amination Protocol
Reaction: N-Aryl-3-bromo-2-fluorobenzylamine Synthesis
-
Setup: To an oven-dried Schlenk tube, add 3-Bromo-2-fluorobenzylamine (1.0 mmol, 1.0 equiv.), the desired aryl amine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).
-
Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Protocol
Reaction: 3-Aryl-2-fluorobenzylamine Synthesis
-
Setup: In a round-bottom flask, dissolve 3-Bromo-2-fluorobenzylamine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.) in a mixture of toluene (4 mL) and water (1 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling Protocol
Reaction: 3-Alkynyl-2-fluorobenzylamine Synthesis
-
Setup: To a Schlenk flask, add 3-Bromo-2-fluorobenzylamine (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous THF (5 mL) and NEt₃ (2 mL). Degas the mixture with a stream of argon for 10 minutes.
-
Substrate Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours under an argon atmosphere.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄.
-
Purification: Concentrate and purify by flash chromatography.
Copper-Catalyzed Cyanation Protocol
Reaction: 3-Cyano-2-fluorobenzylamine Synthesis
-
Setup: In a sealed tube, combine 3-Bromo-2-fluorobenzylamine (1.0 mmol, 1.0 equiv.), CuI (0.1 mmol, 10 mol%), K₄[Fe(CN)₆] (0.6 mmol, 0.6 equiv.), and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).
-
Solvent and Reaction: Add N-methyl-2-pyrrolidone (NMP) (4 mL). Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Conclusion
The functionalization of 3-Bromo-2-fluorobenzylamine can be achieved through a variety of well-established catalytic cross-coupling reactions. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira couplings. For cyanation, copper-catalyzed methods provide a viable and often more economical alternative. The selection of the optimal catalyst system will depend on the specific transformation, the nature of the coupling partner, and the presence of other functional groups in the molecule. The experimental protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel derivatives of 3-Bromo-2-fluorobenzylamine.
References
Validating the Structure of Novel (3-Bromo-2-fluorophenyl)methanamine Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel pharmaceutical candidates is a cornerstone of modern drug discovery. For derivatives of (3-Bromo-2-fluorophenyl)methanamine, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comparative framework for validating the structure of new derivatives, leveraging ¹H, ¹³C, and ¹⁹F NMR data. We present hypothetical data for a representative novel derivative, N-((3-bromo-2-fluorophenyl)methyl)acetamide, and compare it with the parent amine to illustrate the analytical process.
Comparative NMR Data Analysis
The introduction of an acetyl group to the methanamine nitrogen significantly alters the chemical environment of nearby nuclei. This is reflected in the predicted changes in chemical shifts (δ) and coupling constants (J) as summarized in the tables below.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.35 | t | J(H,H) ≈ 7.8 |
| H-5 | ~7.10 | t | J(H,H) ≈ 7.8 | |
| H-6 | ~7.45 | t | J(H,H) ≈ 7.8, J(H,F) ≈ 4.5 | |
| -CH₂- | ~3.90 | s | ||
| -NH₂ | ~1.70 | br s | ||
| N-((3-bromo-2-fluorophenyl)methyl)acetamide | H-4 | ~7.38 | t | J(H,H) ≈ 7.9 |
| H-5 | ~7.15 | t | J(H,H) ≈ 7.9 | |
| H-6 | ~7.50 | t | J(H,H) ≈ 7.9, J(H,F) ≈ 4.6 | |
| -CH₂- | ~4.40 | d | J(H,H) ≈ 6.0 | |
| -NH- | ~6.20 | br t | J(H,H) ≈ 6.0 | |
| -CH₃ | ~2.05 | s |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | ~133 (d, J(C,F) ≈ 15 Hz) |
| C-2 | ~158 (d, J(C,F) ≈ 245 Hz) | |
| C-3 | ~110 (d, J(C,F) ≈ 22 Hz) | |
| C-4 | ~129 (d, J(C,F) ≈ 3 Hz) | |
| C-5 | ~125 | |
| C-6 | ~128 (d, J(C,F) ≈ 5 Hz) | |
| -CH₂- | ~40 | |
| N-((3-bromo-2-fluorophenyl)methyl)acetamide | C-1 | ~135 (d, J(C,F) ≈ 14 Hz) |
| C-2 | ~158 (d, J(C,F) ≈ 246 Hz) | |
| C-3 | ~111 (d, J(C,F) ≈ 21 Hz) | |
| C-4 | ~130 (d, J(C,F) ≈ 3 Hz) | |
| C-5 | ~126 | |
| C-6 | ~129 (d, J(C,F) ≈ 5 Hz) | |
| -CH₂- | ~42 | |
| C=O | ~170 | |
| -CH₃ | ~23 |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Fluorine | Chemical Shift (δ, ppm) |
| This compound | F-2 | ~ -115 |
| N-((3-bromo-2-fluorophenyl)methyl)acetamide | F-2 | ~ -114 |
Note: All chemical shifts are referenced to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Data for the novel derivative is predictive and serves for illustrative purposes.
Experimental Protocols
Accurate and reproducible data acquisition is critical for structural validation. The following protocols provide a general framework for the NMR analysis of this compound derivatives.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired NMR experiment.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift calibration.
-
Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing: For sensitive or long-duration experiments, degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements.
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize spectral widths and acquisition times for the specific nucleus being observed.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
-
Visualizing the Validation Workflow
The process of validating the structure of a novel derivative follows a logical progression of experiments and data analysis. The following diagrams illustrate this workflow and the key relationships between different NMR techniques.
Comparative Guide to the X-ray Crystallography of Metal Complexes Containing Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of metal complexes containing substituted benzylamine ligands. Due to the absence of publicly available X-ray crystallography data for metal complexes specifically containing 3-Bromo-2-fluorobenzylamine, this guide draws comparisons from structurally similar ligands to predict and understand the potential coordination chemistry and structural features of such complexes.
Introduction
3-Bromo-2-fluorobenzylamine is a halogenated benzylamine ligand of interest in coordination chemistry and drug development due to the electronic and steric influences of its substituents. The bromine atom can participate in halogen bonding, while the electron-withdrawing fluorine atom can modulate the basicity of the amine and influence the stability and reactivity of the resulting metal complexes. Understanding the crystallographic features of metal complexes with this ligand is crucial for rational drug design and the development of new catalysts.
This guide will focus on comparing a known copper(II) complex containing a modified benzylamine ligand with hypothetical structures of metal complexes of 3-Bromo-2-fluorobenzylamine.
Comparative Crystallographic Data
As a direct comparison is not possible, we will analyze the crystal structure of a copper(II) complex with a related N-benzyl-N-nitrosohydroxylamine (BNHA) ligand. This complex provides a foundational understanding of how a benzylamine derivative can coordinate to a metal center.
Table 1: Crystallographic Data for a Comparative Copper(II) Complex and Predicted Data for a Hypothetical Metal-(3-Bromo-2-fluorobenzylamine) Complex
| Parameter | [Cu(BNHA)₂][1] | Hypothetical [M(3-Bromo-2-fluorobenzylamine)₂X₂] (M = Cu, Ni, Co; X = Cl, Br) |
| Crystal System | Monoclinic | Predicted: Monoclinic or Orthorhombic |
| Space Group | P2₁/c | - |
| Coordination Geometry | Distorted Square Planar | Predicted: Distorted Tetrahedral or Square Planar (for Cu, Ni), Tetrahedral (for Co) |
| Metal-Ligand Bond Type | M-O | M-N (primary amine) |
| Cu-O Bond Lengths (Å) | 1.913(2) - 1.936(2) | - |
| Predicted M-N Bond Lengths (Å) | - | ~2.0 - 2.2 |
| Predicted M-X Bond Lengths (Å) | - | ~2.2 - 2.4 |
| Key Bond Angles (°) | O-Cu-O bite angle: ~80 | Predicted N-M-N angle: ~90-110 |
| Intramolecular Interactions | π-π stacking | Predicted: Halogen bonding (Br···X or Br···Br), C-H···F interactions |
Note: Data for the hypothetical complex are predictions based on typical values for similar metal-amine complexes.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and crystallization of metal complexes with substituted benzylamine ligands, adaptable for 3-Bromo-2-fluorobenzylamine.
3.1. Synthesis of a Generic [M(3-Bromo-2-fluorobenzylamine)₂Cl₂] Complex
-
Materials:
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
3-Bromo-2-fluorobenzylamine
-
Ethanol (absolute)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1 mmol of the metal(II) chloride salt in 20 mL of absolute ethanol with gentle heating and stirring.
-
In a separate flask, dissolve 2.2 mmol of 3-Bromo-2-fluorobenzylamine in 10 mL of absolute ethanol.
-
Slowly add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
A precipitate is expected to form upon addition of the ligand.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
-
3.2. Crystallization Techniques for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error.[2] The following methods are commonly employed for metal complexes.[3][4][5]
-
Slow Evaporation:
-
Dissolve the synthesized complex in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with a less polar solvent like toluene) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Leave the vial partially covered in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the complex in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., ethanol).
-
Place this small vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether or hexane).
-
The anti-solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystal growth.
-
-
Solvent Layering:
-
Prepare a concentrated solution of the complex in a dense solvent (e.g., dichloromethane or chloroform).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the solution, creating a distinct interface.
-
Crystals may form at the interface as the solvents slowly mix.
-
Visualizations
4.1. Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and crystallographic analysis of metal complexes.
4.2. Predicted Coordination Environment
Caption: Predicted coordination of 3-Bromo-2-fluorobenzylamine to a metal center.
Conclusion
While direct crystallographic data for metal complexes of 3-Bromo-2-fluorobenzylamine are not currently available in public databases, this guide provides a framework for their synthesis, crystallization, and structural analysis based on comparisons with related compounds. The electronic and steric properties of the bromo and fluoro substituents are expected to significantly influence the resulting crystal packing and intermolecular interactions, potentially leading to novel structural motifs. The experimental protocols and predictive models presented here serve as a valuable resource for researchers venturing into the coordination chemistry of this and other halogenated benzylamine ligands.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (3-Bromo-2-fluorophenyl)methanamine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of (3-Bromo-2-fluorophenyl)methanamine, a substituted benzylamine with potential applications in medicinal chemistry. We present a systematic comparison with alternative analytical techniques, supported by detailed experimental protocols and data visualization to facilitate a comprehensive understanding of its fragmentation pathways.
Introduction to Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In a typical experiment, a molecule is ionized and then subjected to fragmentation. The resulting fragment ions provide a unique "fingerprint" that can be used to deduce the structure of the parent molecule. For halogenated compounds like this compound, the isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) provide additional valuable information for fragment identification.[1]
Predicted Fragmentation Pattern of this compound
The key fragmentation pathways are anticipated to be:
-
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.[5] This would result in the formation of a stable iminium ion.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon would lead to the formation of a substituted benzyl cation.
-
Loss of Halogens: The molecule is expected to lose bromine and fluorine atoms or their corresponding hydrogen halides (HBr and HF). The loss of a bromine radical is a characteristic fragmentation for bromo-substituted aromatic compounds.[4]
-
Loss of Ammonia: Elimination of ammonia from the molecular ion is another characteristic fragmentation pathway for primary amines.[2]
The proposed major fragmentation pathways are summarized in the table below.
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Fragmentation Pathway |
| 204/206 | [C7H7BrFN]+• | - | Molecular Ion |
| 188/190 | [C7H5BrF]+ | NH3 | Loss of ammonia |
| 125 | [C7H8FN]+ | Br | Loss of bromine radical |
| 108 | [C6H5F]+ | CH2NH2, Br | Benzylic cleavage and loss of bromine |
| 91 | [C6H4F]+ | H, CH2NH2, Br | Further fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a generalized experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap analyzer.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Visualization of the Proposed Fragmentation Pathway
The logical flow of the fragmentation process can be visualized using a directed graph.
Caption: Proposed fragmentation pathway of this compound.
Comparison with an Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides valuable information about the molecular weight and fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the connectivity of atoms within a molecule.
| Feature | Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Molecular weight and fragmentation pattern. | Detailed structural information, including atom connectivity and stereochemistry. |
| Sample Requirement | Small amounts (nanograms to micrograms). | Larger amounts (milligrams). |
| Sensitivity | High. | Lower than MS. |
| Strengths | Excellent for determining molecular formulas and identifying known compounds through library matching. | Unambiguous structure determination of new compounds. |
| Limitations | Isomers can be difficult to distinguish. "Soft" ionization may be needed to observe the molecular ion. | Less sensitive, requires pure samples. |
Experimental Workflow Comparison
The experimental workflows for MS and NMR differ significantly, as illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Synthesized from (3-Bromo-2-fluorophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its pharmacokinetic behavior and potential for clinical success.[1][2] This guide provides a comparative analysis of the in vitro ADME profiles of three hypothetical new chemical entities (NCEs) synthesized from the starting material (3-Bromo-2-fluorophenyl)methanamine, benchmarked against the well-characterized drug, Verapamil.
The following sections present key in vitro ADME data in a comparative table, detailed experimental protocols for the assays conducted, and workflow diagrams to illustrate the screening process and subsequent decision-making in a drug discovery pipeline.
Comparative In Vitro ADME Data
The table below summarizes the in vitro ADME properties of three hypothetical compounds (NCE-1, NCE-2, and NCE-3) and the comparator drug, Verapamil. This data is essential for identifying potential liabilities and guiding the optimization of promising compounds.[1][3]
| Parameter | NCE-1 | NCE-2 | NCE-3 | Verapamil (Comparator) | Interpretation |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 0.8 | 15.2 | 8.5 | 12.0 | High: >10, Moderate: 1-10, Low: <1[4] |
| Caco-2 Permeability (Papp B→A, 10⁻⁶ cm/s) | 1.0 | 35.1 | 9.1 | 30.0 | Indicates potential for active efflux. |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.25 | 2.31 | 1.07 | 2.5 | A ratio >2 suggests active efflux.[5] |
| Metabolic Stability (t½ in HLM, min) | >60 | 15 | 45 | 20 | Half-life in Human Liver Microsomes. |
| Plasma Protein Binding (fu, %) | 25.0 | 5.0 | 12.0 | 10.0 | Fraction unbound; higher values indicate more free drug. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data. The following are generalized protocols for the key experiments cited in this guide.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption by measuring the rate of transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][5]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent, polarized monolayer.[4] The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[6]
-
Assay Procedure:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[4]
-
For apical to basolateral (A→B) permeability, the test compound (e.g., at 10 µM) is added to the apical donor compartment, and fresh buffer is added to the basolateral receiver compartment.[4]
-
For basolateral to apical (B→A) permeability, the compound is added to the basolateral donor compartment.[5]
-
The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
Samples are collected from the receiver compartment at specified time points and from the donor compartment at the end of the experiment.
-
-
Data Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.[4][6] The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[5]
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[7][8]
-
Materials: Pooled human liver microsomes (HLM), test compound, NADPH (cofactor), and a phosphate buffer (pH 7.4).[8]
-
Assay Procedure:
-
The test compound (e.g., at 1 µM) is incubated with HLM (e.g., at 0.5 mg/mL) in the phosphate buffer at 37°C.[8][9]
-
The metabolic reaction is initiated by the addition of NADPH.[8]
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[7][9]
-
Control incubations are performed without NADPH to assess non-enzymatic degradation.[8]
-
-
Data Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point. The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the half-life (t½).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to act on its target.[10][11] The Rapid Equilibrium Dialysis (RED) method is commonly used.[10]
-
Materials: Test compound, pooled human plasma, phosphate-buffered saline (PBS, pH 7.4), and a RED device with a semipermeable membrane.[10][12]
-
Assay Procedure:
-
The test compound is added to human plasma at a final concentration where the solvent percentage is low (e.g., <1%).[12]
-
The plasma containing the compound is loaded into one chamber of the RED device, and PBS is loaded into the other chamber.[10]
-
The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[10]
-
-
Data Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each chamber is determined by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).[10]
Visualizations
The following diagrams illustrate the general workflow for in vitro ADME screening and a decision-making pathway based on the obtained data.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Fluorobenzylamines
For Researchers, Scientists, and Drug Development Professionals
Substituted fluorobenzylamines are a critical class of compounds in medicinal chemistry and drug discovery, serving as key building blocks for a wide range of biologically active molecules. The strategic introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, efficient and versatile synthetic routes to these valuable intermediates are of paramount importance. This guide provides an objective comparison of four common synthetic strategies for the preparation of substituted fluorobenzylamines: Reductive Amination, Gabriel Synthesis, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig Amination. The performance of each method is evaluated based on experimental data, and detailed protocols for key reactions are provided.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to a substituted fluorobenzylamine depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and the tolerance of other functional groups in the molecule. The following table summarizes the key quantitative data for each of the four main synthetic strategies.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Reaction Time | Typical Yield (%) |
| Reductive Amination | Fluorobenzaldehyde, Amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst), Solvent (e.g., DCE, MeOH), rt to reflux | 1 - 24 h | 14 - 90%[1] |
| Gabriel Synthesis | Fluorobenzyl halide, Potassium phthalimide | 1. K₂CO₃, DMF, reflux; 2. Hydrazine hydrate, EtOH, reflux | 3 - 5 h | 60 - 79% (for N-benzylphthalimide)[2] |
| Nucleophilic Aromatic Substitution (SNAr) | Polyfluorinated benzene, Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Elevated temperature | 12 - 24 h | Moderate to Good |
| Buchwald-Hartwig Amination | Fluorobenzyl halide, Amine | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene) | 12 - 24 h | Good to Excellent |
Detailed Methodologies and Experimental Protocols
This section provides a detailed overview of each synthetic route, including a general description, key advantages and disadvantages, and a representative experimental protocol.
Reductive Amination
Description: This widely used method involves the reaction of a fluorinated benzaldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, offering broad functional group tolerance.
Advantages:
-
One-pot procedure.
-
Wide substrate scope, applicable to the synthesis of primary, secondary, and tertiary amines.
-
Generally mild reaction conditions.
Disadvantages:
-
Potential for over-alkylation, leading to mixtures of products.
-
The choice of reducing agent is critical to avoid side reactions.
Experimental Protocol: Synthesis of 4-Fluorobenzylamine
A solution of 4-fluorobenzaldehyde (1.0 eq) and a suitable amine (1.0-1.2 eq) in a solvent such as methanol or dichloroethane is stirred at room temperature. A reducing agent, for example, sodium borohydride (1.5 eq), is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography to yield 4-fluorobenzylamine. In a specific catalytic system, a 90% yield was reported for this transformation.[1]
Gabriel Synthesis
Description: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines. It involves the N-alkylation of potassium phthalimide with a fluorobenzyl halide, followed by the liberation of the primary amine, typically by hydrazinolysis.
Advantages:
-
Provides high-purity primary amines.
-
Avoids the over-alkylation side products common in other methods.
Disadvantages:
-
Limited to the synthesis of primary amines.
-
The hydrolysis or hydrazinolysis step can be harsh and may not be suitable for substrates with sensitive functional groups.[3]
Experimental Protocol: Synthesis of Benzylamine (as a representative example)
A mixture of phthalimide (1.0 eq) and anhydrous potassium carbonate (1.0 eq) is ground to a fine powder. Benzyl chloride (1.1 eq) is added, and the mixture is heated at a gentle reflux for 2 hours. After cooling, the crude N-benzylphthalimide is collected and can be recrystallized (yields of 72-79% are reported).[2] The N-benzylphthalimide (1.0 eq) is then refluxed with hydrazine hydrate (1.2 eq) in ethanol for 1 hour. After workup and distillation, pure benzylamine is obtained (yields of 60-70% are reported).[2]
Nucleophilic Aromatic Substitution (SNAr)
Description: This method is particularly useful for the synthesis of fluorobenzylamines where the fluorine atom is on the aromatic ring and is activated by electron-withdrawing groups. An amine nucleophile displaces a suitable leaving group (often another halogen) on the fluorinated aromatic ring.
Advantages:
-
Direct formation of the C-N bond on the aromatic ring.
-
Can be used to introduce the amine group at a late stage in a synthetic sequence.
Disadvantages:
-
Requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack.
-
Can be limited by the position of the leaving group relative to the activating groups.
Experimental Protocol: General Procedure for Amination of a Fluorinated Aromatic Ring
A mixture of the fluorinated aryl halide (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO is heated at an elevated temperature (e.g., 120 °C) for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Buchwald-Hartwig Amination
Description: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for the formation of C-N bonds. It allows for the coupling of a wide range of amines with aryl or benzyl halides, including those that are unreactive under traditional SNAr conditions.
Advantages:
-
Broad substrate scope, including a wide variety of amines and aryl/benzyl halides.
-
Generally high yields and good functional group tolerance.
-
Milder reaction conditions compared to some classical methods.
Disadvantages:
-
Requires the use of a palladium catalyst and a specific phosphine ligand, which can be expensive.
-
The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.
Experimental Protocol: General Procedure for the Amination of a Fluorobenzyl Halide
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the fluorobenzyl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, 1-5 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq). Anhydrous toluene is added, and the mixture is heated to a specified temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
A Comparative Guide to (3-Bromo-2-fluorophenyl)methanamine Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of kinase inhibitors containing the (3-bromophenyl)amino moiety, with a primary focus on their activity against the Epidermal Growth Factor Receptor (EGFR). While specific data for (3-Bromo-2-fluorophenyl)methanamine derivatives are limited in publicly available research, this guide centers on the well-characterized analog, PD168393, and compares its performance with established, clinically approved EGFR inhibitors.
Introduction to EGFR and Quinazoline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical drivers of cell growth.[1] Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention.
Small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain have proven to be effective cancer therapeutics.[1] The quinazoline scaffold is a privileged structure in the development of such inhibitors, forming the core of many successful drugs.[2]
Quantitative Data Summary: A Comparative Analysis
The inhibitory potential of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower IC50 values indicate higher potency. The following tables summarize the in vitro efficacy of PD168393, a potent inhibitor containing a (3-bromophenyl)amino group, and compare it with several clinically approved EGFR inhibitors.
Table 1: Biochemical Kinase Inhibition of PD168393 and Competitor Compounds against EGFR
| Compound | Target Kinase | IC50 (nM) | Notes |
| PD168393 | EGFR | 0.7 | Irreversible inhibitor. Inactive against Insulin Receptor, PDGFR, FGFR, and PKC.[3][4] |
| Gefitinib | EGFR (wild-type) | 20.72 | Reversible inhibitor.[3] |
| Erlotinib | EGFR (wild-type) | ~2 | Reversible inhibitor. |
| Lapatinib | EGFR & HER2 | 160 (EGFR) | Dual tyrosine kinase inhibitor.[3] |
| Afatinib | EGFR (wild-type) | 0.5 | Irreversible inhibitor.[4] |
| Dacomitinib | EGFR (wild-type) | 6 | Irreversible inhibitor.[3] |
| Osimertinib | EGFR (T790M mutant) | <10 | Irreversible inhibitor, potent against resistance mutations.[5] |
Table 2: Cellular Proliferation Inhibition (IC50/GI50 in nM) of Clinically Approved EGFR Inhibitors
| Compound | A431 (EGFR wt) | PC-9 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | H3255 (EGFR L858R) |
| Gefitinib | 80 - 100[3] | - | >10,000 | 75[3] |
| Erlotinib | 100[3] | 7[5] | >10,000 | 12[5] |
| Lapatinib | 160[3] | - | - | - |
| Afatinib | - | 0.8[5] | 57[5] | 0.3[5] |
| Dacomitinib | - | - | - | 7[3] |
| Osimertinib | - | 13[5] | 5[5] | - |
Note: Direct comparison of IC50 values should be interpreted with caution as they can vary based on experimental conditions. The data presented is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are methodologies for key assays cited in the evaluation of compounds like PD168393.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This cell-free enzymatic assay measures the direct inhibitory effect of a compound on EGFR kinase activity by quantifying the amount of ADP produced.[6][7]
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)[6]
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup:
-
To each well of the plate, add the test compound dilution.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence with a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Assay)
This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A431, PC-9, H1975)
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well plates (clear or white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[6]
-
Cell Viability Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.[6]
-
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI50 (or IC50) value.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling cascade and the mechanism by which ATP-competitive inhibitors, such as those with a quinazoline scaffold, block its function.
Caption: EGFR signaling pathways and the mechanism of quinazoline-based inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
The systematic evaluation of a potential kinase inhibitor involves a multi-step process, from initial high-throughput screening to detailed mechanistic studies.
Caption: Standard workflow for the evaluation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms and other functional groups to the benzylamine core can significantly influence the biological properties of these compounds, particularly their anticancer and antifungal activities. This guide summarizes in vitro activities, details relevant experimental protocols, and visualizes key workflows to facilitate a deeper understanding of the SAR of these analogs.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro activities of various halogenated and substituted benzylamine derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Anticancer Activity of Substituted Benzylamine Derivatives as PD-1/PD-L1 Inhibitors
| Compound ID | Core Structure | R1 | R2 | R3 | Cell Line/Assay | IC50 (nM) | Reference |
| A14 | 2-arylmethoxy-4-(biphenyl-3-ylmethoxy) benzylamine | H | H | H | HTRF Assay | >10000 | [1] |
| A43 | 2-arylmethoxy-4-(2-methoxy-2'-fluoro-biphenyl-3-ylmethoxy) benzylamine | OMe | F | H | HTRF Assay | >10000 | [1] |
| A44 | 2-arylmethoxy-4-(2-methoxy-2'-fluoro-biphenyl-3-ylmethoxy) benzylamine | OMe | F | OH | HTRF Assay | 416.8 ± 58.6 | [1] |
| A46 | 2-arylmethoxy-4-(5-chloro-2-methoxy-2'-fluoro-biphenyl-3-ylmethoxy) benzylamine | OMe | F | H | HTRF Assay | 468.4 ± 44.6 | [1] |
| A47 | 2-arylmethoxy-4-(5-chloro-2-methoxy-2'-fluoro-biphenyl-3-ylmethoxy) benzylamine | OMe | F | OH | HTRF Assay | 348.2 ± 29.3 | [1] |
| A56 | 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine | Cl | F | OH | HTRF Assay | 2.4 ± 0.8 | [1] |
| HD10 | 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine | F | H | OH | HTRF Assay | 3.1 | [2] |
Table 2: Antifungal Activity of Phenyl-Substituted Benzylamine Derivatives
| Compound ID | Core Structure | R Group | Organism | MIC (µg/mL) | Reference |
| 7f | Benzylbenzylamine | 4-benzyl | Candida albicans | 0.25 | [3] |
| 12a | Benzo[b]thienylbenzylamine | 4-benzyl | Candida albicans | 0.125 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the evaluation of the biological activity of benzylamine analogs.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.[1][2]
-
Reagents and Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein
-
HTRF donor and acceptor antibodies (e.g., anti-His6-Eu3+ and anti-HA-XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (benzylamine analogs)
-
384-well low-volume microplates
-
-
Procedure:
-
A solution of the test compound, human PD-L1 protein, and the donor antibody is prepared in the assay buffer.
-
A solution of human PD-1 protein and the acceptor antibody is prepared separately in the assay buffer.
-
Equal volumes of the two solutions are mixed in the microplate wells.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for binding.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to controls.
-
IC50 values are calculated from the dose-response curves.
-
Minimal Inhibitory Concentration (MIC) Assay for Antifungal Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
-
Reagents and Materials:
-
Test microorganisms (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth)
-
Test compounds (benzylamine analogs)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
A standardized inoculum of the test microorganism is prepared.
-
The test compounds are serially diluted in the broth medium in the wells of the microtiter plate.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (microorganism only) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often confirmed by measuring the optical density.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the study of benzylamine analogs.
Caption: General workflow for the design, synthesis, and evaluation of novel benzylamine analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of (3-Bromo-2-fluorophenyl)methanamine and its precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the accurate identification and characterization of intermediates and the final product are paramount. This guide provides a comparative spectroscopic analysis of (3-Bromo-2-fluorophenyl)methanamine and its common precursors, 3-Bromo-2-fluorobenzaldehyde and 3-Bromo-2-fluorobenzonitrile. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for verifying the progression of the synthesis and the purity of the final compound.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the reduction of a nitrile intermediate, which can be synthesized from an aldehyde. This multi-step conversion involves significant changes in the functional groups, which are readily distinguishable using spectroscopic methods.
Caption: Synthetic route from 3-Bromo-2-fluorobenzaldehyde to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. These differences are crucial for monitoring the chemical transformations.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| 3-Bromo-2-fluorobenzaldehyde | 7.20-7.80 (m, 3H) | ~10.3 (s, 1H, -CHO) |
| 3-Bromo-2-fluorobenzonitrile | 7.30-7.90 (m, 3H) | No other significant protons |
| This compound | 7.00-7.50 (m, 3H) | ~3.9 (s, 2H, -CH₂NH₂), ~1.5 (br s, 2H, -NH₂) |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| 3-Bromo-2-fluorobenzaldehyde | 115-160 | ~188 (-CHO) |
| 3-Bromo-2-fluorobenzonitrile | 110-160 | ~117 (-CN) |
| This compound | 115-160 | ~40 (-CH₂NH₂) |
Note: The aromatic region will show complex splitting patterns due to C-F coupling.
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 3-Bromo-2-fluorobenzaldehyde | 3050-3100 (Ar C-H), 2820 & 2720 (Aldehyde C-H), ~1700 (C=O stretch), ~1250 (C-F) |
| 3-Bromo-2-fluorobenzonitrile | 3050-3100 (Ar C-H), ~2230 (C≡N stretch), ~1250 (C-F) |
| This compound | 3300-3400 (N-H stretch), 3050-3100 (Ar C-H), 1580-1650 (N-H bend), ~1250 (C-F) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 3-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01[1] | 202/204 (M⁺, Br isotope pattern), 174/176 ([M-CHO]⁺), 124 ([M-Br]⁺) |
| 3-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01[2] | 199/201 (M⁺, Br isotope pattern), 120 ([M-Br]⁺) |
| This compound | C₇H₇BrFN | 204.04 | 203/205 (M⁺, Br isotope pattern), 187/189 ([M-NH₂]⁺), 124 ([M-Br-CH₂NH₂]⁺)[3] |
Experimental Protocols
Standardized protocols are essential for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer.[4] The instrument's magnetic field strength typically ranges from 6 to 24 T.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Aromatic protons typically resonate between 6.5-8.0 ppm, while aromatic carbons appear between 120-150 ppm.[5]
-
Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): Place a small amount of the solid sample directly onto the crystal surface of an Attenuated Total Reflectance (ATR) accessory.[6] Alternatively, for the thin solid film method, dissolve about 50 mg of the solid in a volatile solvent like methylene chloride, place a drop on a salt plate, and allow the solvent to evaporate.[7]
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.[6]
-
Sample Scan: Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm⁻¹ over a range of 4000-650 cm⁻¹.[6]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8] The sample must be free of particulate matter.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC, where it is vaporized in a heated injector.[9]
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.[10]
-
Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer. In Electron Ionization (EI) mode, they are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum that provides molecular weight and fragmentation information. The presence of bromine is easily identified by the characteristic M⁺ and M+2 peaks with nearly equal intensity.
References
- 1. 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H7BrFN) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. memphis.edu [memphis.edu]
A Comparative Guide to the Synthesis of Fluorinated Amines: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern drug discovery. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1] This guide provides an objective comparison of emerging synthetic methods for producing fluorinated amines against established literature precedents. We present a detailed analysis of quantitative data, experimental protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for various methods of synthesizing fluorinated amines, offering a clear comparison of yields, reaction times, and conditions.
Table 1: Synthesis of β-Fluoroamines
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| New Methods | ||||||
| Electrochemical Fluorination | N-Substituted Amine | Et3N·3HF, Trifluoroethanol, Trifluoroacetic acid | 4-12 h | Room Temperature | 50-85 | [2] |
| Lewis Base Catalyzed Hydrofluorination of Aziridines | Aziridine | Benzoyl fluoride, HFIP, Lewis base catalyst | 15 min - 24 h | 50 | 65-98 | [3] |
| Hydrogen Bonding Phase-Transfer Catalysis | Imine | Potassium fluoride, Chiral bis-urea catalyst | 24 h | 40 | 80-97 | [4] |
| Existing Methods | ||||||
| Deoxyfluorination of Amino Alcohols | β-Amino Alcohol | Diethylaminosulfur trifluoride (DAST) | 2-12 h | -78 to RT | 40-70 | |
| Ring-Opening of Aziridines with Fluoride | Aziridine | Tetrabutylammonium fluoride (TBAF) | 12-24 h | 80 | 50-85 |
Table 2: Synthesis of α-Fluoro-α-Amino Acids
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| New Methods | ||||||
| Photoredox-Catalyzed Carbofluorination | Dehydroalanine derivative | Alkyltrifluoroborate, Selectfluor, Photocatalyst | 12-24 h | Room Temperature | 40-85 | [5][6] |
| Existing Methods | ||||||
| Electrophilic Fluorination of Amino Acid Precursors | Enolate of an amino acid derivative | N-Fluorobenzenesulfonimide (NFSI) | 1-6 h | -78 to RT | 50-90 | |
| Nucleophilic Fluorination of α-Hydroxy Amino Acids | α-Hydroxy amino acid derivative | DAST or Fluolead | 2-12 h | -78 to RT | 40-75 |
Table 3: Synthesis of Fluorinated Anilines
| Method | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| New Methods | ||||||
| Late-Stage C-H Fluorination | Aniline derivative | Silver(I) fluoride, Oxidant | 12-24 h | 100-140 | 30-70 | |
| Existing Methods | ||||||
| Hydrogenation of Nitroarenes | Fluorinated Nitroarene | H2, Pd/C or PtO2 | 2-24 h | RT - 80 | 85-99 | |
| Nucleophilic Aromatic Substitution (SNAr) | Activated Fluoroaromatic | Amine nucleophile | 1-12 h | RT - 100 | 70-95 | [7] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations highlighted in this guide.
Electrochemical β-C(sp³)–H Fluorination of N-Substituted Amines
This method offers a site-specific late-stage fluorination of complex amine-containing molecules.[2]
Materials:
-
N-Substituted amine (1.0 equiv)
-
Triethylamine tris(hydrofluoride) (Et3N·3HF) (5.0 equiv)
-
Trifluoroethanol (TFE) as solvent
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Reticulated vitreous carbon (RVC) anode and cathode
-
Constant current power supply
Procedure:
-
In an undivided electrochemical cell equipped with RVC electrodes, dissolve the N-substituted amine in a solution of Et3N·3HF in TFE.
-
Add trifluoroacetic acid to the solution.
-
Apply a constant current of 10 mA and allow the reaction to proceed for 4-12 hours at room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Photoredox-Catalyzed Carbofluorination for α-Fluoro-α-Amino Acid Synthesis
This mild, metal-free method allows for the regioselective synthesis of a wide range of α-fluoro-α-amino acids.[5][6]
Materials:
-
Dehydroalanine derivative (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.5 equiv)
-
Selectfluor (1.2 equiv)
-
Organic photocatalyst (e.g., mesityl acridinium salt, 1-5 mol%)
-
Acetonitrile (MeCN) as solvent
-
Blue LED light source
Procedure:
-
To a reaction vessel, add the dehydroalanine derivative, potassium alkyltrifluoroborate, Selectfluor, and the photocatalyst.
-
Add anhydrous acetonitrile under an inert atmosphere.
-
Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Late-Stage Fluorination of Bioactive Amines via C-H Activation
This protocol enables the direct introduction of fluorine into complex, biologically active molecules at a late stage of the synthesis.
Materials:
-
Bioactive amine substrate (1.0 equiv)
-
Silver(I) fluoride (AgF) (2.0 equiv)
-
Oxidant (e.g., N-Fluorobenzenesulfonimide, 1.5 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a sealed reaction vessel, combine the bioactive amine substrate and silver(I) fluoride.
-
Add the solvent and the oxidant.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC).
Mandatory Visualization
Experimental Workflow: Electrochemical Fluorination
Caption: A generalized workflow for the electrochemical β-C(sp³)–H fluorination of N-substituted amines.
Logical Relationship: Photoredox Catalytic Cycle
Caption: The photoredox catalytic cycle for the synthesis of α-fluoro-α-amino acids.
Signaling Pathway: Dopamine D2 Receptor Activation
Fluorinated amines are frequently used as ligands for G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, which is a key target in the treatment of various neurological and psychiatric disorders.[8][9][10][11][12][13][14]
Caption: Simplified signaling pathway of the dopamine D2 receptor upon binding of a fluorinated agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of the binding of dopamine D2/D3 receptor agonist, (R,S)-5-hydroxy-2-(N-propyl-N-(5'-(18)F-fluoropentyl)aminotetralin ((18)F-5-OH-FPPAT) in rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluoride Affects Dopamine Metabolism and Causes Changes in the Expression of Dopamine Receptors (D1R and D2R) in Chosen Brain Structures of Morphine-Dependent Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3-Bromo-2-fluorophenyl)methanamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (3-Bromo-2-fluorophenyl)methanamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated aromatic amine, addressing immediate safety measures and logistical procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[4] All handling of the compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
Quantitative Data Summary for Halogenated Aromatic Amines
The following table summarizes key disposal parameters and considerations for halogenated aromatic amines, the class of compounds to which this compound belongs.
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Primary Disposal Method | High-Temperature Incineration | [1] |
| Incompatible Waste Streams | Non-halogenated organic waste, strong acids, bases, and oxidizing agents. | [3][5] |
| Container Type | Clearly labeled, non-reactive, and sealable (e.g., high-density polyethylene) | [4][6] |
Detailed Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][5] In-lab chemical treatment is not advised without specific, validated protocols due to the potential for hazardous reactions.
Step 1: Waste Segregation
-
Identify the Waste Stream : All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be identified as "Halogenated Organic Waste."[1][4]
-
Separate from Other Waste : It is critical to keep this waste stream separate from non-halogenated chemical waste.[2][7] Mixing these waste types can complicate the disposal process and increase costs.[4]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container : Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[4]
-
Proper Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[6] Do not use abbreviations or chemical formulas.
-
Container Management : Keep the waste container securely closed when not in use to prevent the release of vapors into the laboratory environment.[3]
Step 3: Storage and Accumulation
-
Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be well-ventilated and away from sources of ignition and incompatible materials.[3][5]
-
Secondary Containment : It is best practice to place the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5]
Step 4: Final Disposal
-
Engage Professionals : The ultimate disposal of the waste must be carried out by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Documentation : Complete all necessary waste disposal forms as required by your institution and the disposal company, accurately detailing the contents of the waste container.[5]
Spill Management
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain and collect the substance.[5] The collected material should then be placed in a sealed and labeled container for disposal as hazardous waste. For larger spills, evacuate the area and immediately contact your institution's emergency response team.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (3-Bromo-2-fluorophenyl)methanamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Bromo-2-fluorophenyl)methanamine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield should be worn in addition to goggles when there is a splash hazard. | To prevent eye contact which can cause serious irritation.[3][4] |
| Skin Protection | Chemical-impermeable gloves (materials to be selected based on workplace evaluation).[3][5] Fire/flame resistant and impervious clothing.[3] | To avoid skin contact, which can cause irritation.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] All respiratory protection must be used in accordance with a comprehensive respiratory protection program. | To prevent inhalation of dust, mists, or vapors which may cause respiratory irritation.[3][4] |
Operational and Handling Protocols
Safe handling and storage are critical to minimize exposure and risk.
Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[3][4][5]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3][5]
-
Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[6]
-
Store in a corrosives area, potentially under an inert atmosphere.[6]
Emergency and Disposal Procedures
Accidental Release Measures:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][5]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3][5]
-
Clean-up: For dry spills, use dry clean-up procedures and avoid generating dust.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[3][5]
First Aid:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3][5]
-
If on Skin: Wash off immediately with plenty of water.[3] Seek medical attention if irritation occurs.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3]
Disposal Plan:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[3]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

